What is the chemical structure of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid
An In-Depth Technical Guide to 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid (CAS: 475474-43-2): Synthesis, Properties, and Applications in Drug Discovery Executive Summary 2-(4-Aminophenyl)-6-bromoquinoline-4-car...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid (CAS: 475474-43-2): Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a highly functionalized heterocyclic compound built upon the quinoline scaffold. Its structure incorporates several key reactive handles—a carboxylic acid, an aromatic amine, and a bromine atom—making it a valuable and versatile building block in modern medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, a detailed, mechanistically-grounded synthesis protocol, and an exploration of its significant applications, particularly as a "cap" group in the design of targeted therapeutics like enzyme inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery programs.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a precise understanding of its structure and properties. 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a structurally complex molecule with distinct functional regions that dictate its chemical behavior and synthetic potential.
Molecular Structure
The molecule consists of a quinoline core, which is a bicyclic aromatic heterocycle. A carboxylic acid group is attached at position 4, a bromine atom at position 6, and a 4-aminophenyl substituent at position 2.
Caption: Chemical structure of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid.
Physicochemical Data
While this compound is primarily used as a synthetic intermediate, and thus extensive physical characterization data is not widely published, its fundamental molecular properties are well-defined.
The construction of the 2-aryl-quinoline-4-carboxylic acid scaffold is most effectively achieved through the Pfitzinger reaction . This classic condensation reaction provides a direct and reliable route to the target molecule from commercially available starting materials.
The Pfitzinger Reaction: A Mechanistic Overview
The Pfitzinger reaction involves the condensation of an isatin derivative with an α-methylene carbonyl compound under basic conditions. For the synthesis of the title compound, the specific reactants are 5-bromo-isatin and 1-(4-aminophenyl)ethanone . The reaction proceeds via the initial opening of the isatin ring by hydroxide to form an intermediate keto-acid, which then undergoes a series of condensation and cyclization steps with the ketone, ultimately leading to the formation of the quinoline ring system. The choice of 5-bromo-isatin is critical, as the bromine at position 5 of the isatin ring directly translates to the bromine at position 6 of the final quinoline product.
Caption: Pfitzinger synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 2-phenylquinoline-4-carboxylic acids.[3][4]
Materials:
5-Bromo-isatin
1-(4-aminophenyl)ethanone
Potassium Hydroxide (KOH)
Ethanol (EtOH)
Deionized Water
Hydrochloric Acid (HCl, 3M)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-isatin (1.0 equivalent) in a 33% aqueous solution of KOH.
Rationale: The strong base opens the isatin lactam ring, forming the potassium salt of 2-amino-5-bromophenylglyoxylic acid, which is the active intermediate for the subsequent condensation.
Addition of Ketone: Slowly add a solution of 1-(4-aminophenyl)ethanone (1.1 equivalents) dissolved in ethanol to the reaction mixture.
Rationale: Using a slight excess of the ketone ensures the complete consumption of the more valuable isatin derivative. Ethanol serves as a co-solvent to ensure homogeneity.
Reflux: Heat the reaction mixture to reflux (approximately 85-90°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Rationale: The elevated temperature provides the necessary activation energy for the intermolecular condensation and subsequent dehydrative cyclization that forms the quinoline ring.
Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Workup - Precipitation: Dilute the remaining aqueous residue with water. While stirring vigorously in an ice bath, slowly add 3M HCl to adjust the pH to approximately 5-6. A precipitate will form.
Rationale: The product is a carboxylic acid, which exists as a soluble carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a cold non-polar solvent like diethyl ether or hexanes to remove any unreacted ketone.
Drying: Dry the purified solid under vacuum to yield 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid. Further purification, if necessary, can be achieved by recrystallization.
Applications in Medicinal Chemistry and Drug Development
The true value of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid lies in its role as a versatile scaffold for building more complex molecules with therapeutic potential. The quinoline core is a "privileged scaffold," frequently found in bioactive compounds.
Scaffold for Enzyme Inhibitors
Recent research has highlighted the utility of the 2-phenylquinoline-4-carboxylic acid framework as the "cap" group in the design of enzyme inhibitors, particularly for epigenetic targets like Histone Deacetylases (HDACs) and Sirtuins (SIRTs).[4][5][6]
In a typical pharmacophore model for an HDAC inhibitor, the molecule consists of three parts:
Cap Group: A large, often aromatic group that interacts with the surface of the enzyme's active site.
Linker: A chain that connects the cap group to the active site binding moiety.
Zinc-Binding Group (ZBG): A functional group (e.g., hydroxamic acid) that chelates the catalytic zinc ion in the enzyme's active site.
The title compound serves as an ideal precursor for the cap group. Its carboxylic acid function can be readily coupled with a linker, which in turn is attached to a ZBG, to generate potent and selective HDAC inhibitors.[4]
Caption: Pharmacophore model for HDAC inhibitors featuring the title compound as a cap group.
A Hub for Chemical Diversification
The three key functional groups on the molecule provide orthogonal handles for creating diverse chemical libraries for Structure-Activity Relationship (SAR) studies:
Carboxylic Acid (-COOH): This is the most common site for modification, typically through amide bond formation, to attach various linkers or other functional moieties.[7]
Aromatic Amine (-NH₂): The amine on the phenyl ring can be acylated, alkylated, or used in other coupling reactions to explore how modifications at this position affect biological activity. For example, it can be converted to an acrylamide to create covalent inhibitors.[6]
Bromine (-Br): The bromine atom is a powerful tool for diversification via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, alkyl, or other groups at the 6-position of the quinoline ring, enabling fine-tuning of the molecule's steric and electronic properties.
Conclusion
2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its straightforward preparation via the Pfitzinger reaction, combined with its multiple points for chemical diversification, makes it an exceptionally valuable tool for medicinal chemists. Its demonstrated utility as a core scaffold in the development of potent enzyme inhibitors for oncology underscores its importance and potential in the ongoing search for novel therapeutics.
References
LookChem. Cas 475474-43-2, 4-Quinolinecarboxylic acid, 2-(4-aminophenyl)-6-bromo-. Available from: [Link]
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]
Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link]
Zhang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available from: [Link]
Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available from: [Link]
Semantic Scholar. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Available from: [Link]
Mechanism of action of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid Preamble: Charting a Course for Mechanistic Discovery The quinoline-4-carboxylic acid sc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid
Preamble: Charting a Course for Mechanistic Discovery
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that gives rise to a wide array of biological activities.[1][2][3] Derivatives of this core have demonstrated significant therapeutic potential, with documented anticancer, antibacterial, and antiviral properties.[1][2][4][5] The specific compound, 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid (CAS No. 475474-43-2), belongs to this promising class.[6] While direct, in-depth mechanistic studies on this particular molecule are not yet prevalent in the public domain, its structural features suggest a high probability of interaction with key cellular targets identified for its chemical relatives.
This guide is structured as a proactive, field-proven research plan for comprehensively characterizing the in vitro mechanism of action of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid. We will proceed from broad, phenotype-altering effects to the identification of specific molecular targets, outlining the causality behind each experimental choice and providing robust, self-validating protocols. Our approach is grounded in the established pharmacology of the quinoline-4-carboxylic acid class, which is known to interact with critical enzymes in cancer and microbial pathogenesis.[1][7]
Phase 1: Foundational Cytotoxicity and Target Class Identification
The initial phase of investigation is designed to answer a fundamental question: In which biological context is this compound active? Given the prevalence of anticancer activity within this compound class, our primary focus will be on oncology.
Multi-Lineage Cancer Cell Viability Screening
The first step is to establish the compound's cytotoxic or cytostatic profile across a diverse panel of human cancer cell lines. This provides initial clues regarding its potential spectrum of activity.
Experimental Rationale: A broad panel, encompassing different tumor origins (e.g., breast, leukemia, colon, lung), helps to identify sensitive and resistant cell lines. This differential sensitivity is a powerful tool for subsequent hypothesis generation. For instance, if the compound is potent against rapidly dividing leukemia cells but less so against slower-growing solid tumor lines, it might suggest a mechanism tied to cell cycle progression or nucleotide synthesis.[1]
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast, K562 for leukemia, HCT116 for colon) in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a 2X serial dilution of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid in appropriate cell culture medium, starting from a high concentration (e.g., 100 µM).
Treatment: Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
Reagent Addition: Add a tetrazolium salt-based reagent (MTT or MTS) to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the salt to a colored formazan product.
Data Acquisition: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Based on the established mechanisms of action for structurally similar quinoline-4-carboxylic acids, we will now investigate several high-probability molecular targets. The results from Phase 1 will guide the prioritization of these experiments.
Target Class 1: Enzymes of Nucleotide Synthesis
Mechanistic Premise: A primary mechanism for the anticancer effects of quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Rapidly proliferating cancer cells are highly dependent on this pathway, making DHODH an attractive target.
Workflow Diagram: DHODH Inhibition Assay
Caption: Workflow for the in vitro DHODH enzymatic assay.
Step-by-Step Protocol: DHODH Enzymatic Assay
Reagent Preparation: Prepare assay buffer, recombinant human DHODH enzyme, dihydroorotate, and the electron acceptor 2,6-dichloroindophenol (DCIP).
Reaction Setup: In a 96-well plate, add the test compound across a range of concentrations.
Enzyme Addition: Add the DHODH enzyme to each well and incubate briefly to allow for compound binding.
Reaction Initiation: Add the substrates (dihydroorotate and a co-factor like Coenzyme Q) to initiate the reaction. The reduction of DCIP by the active enzyme results in a decrease in absorbance.
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at 600 nm.
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the reaction rates against the compound concentration to determine the IC50 value.
Target Class 2: Epigenetic Modulators (HDACs and Sirtuins)
Mechanistic Premise: Several 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3.[8][9] Additionally, related structures have shown selective inhibition of SIRT3, a mitochondrial sirtuin.[10] These enzymes play crucial roles in regulating gene expression and cellular metabolism, and their inhibition can induce cell cycle arrest and apoptosis.[8][9]
Assay Principle: This assay uses a substrate that becomes fluorescent upon deacetylation by an HDAC enzyme.
Reaction Setup: In a black 96-well plate, combine the test compound, a recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6), and the fluorogenic substrate.
Incubation: Incubate the plate at 37°C for a specified time.
Development: Add a developer solution that stops the enzymatic reaction and generates the fluorescent signal from the deacetylated substrate.
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-enzyme control and a vehicle control to determine the IC50.
Step-by-Step Protocol: Cell Cycle Analysis by Flow Cytometry
Cell Treatment: Treat a sensitive cell line (e.g., K562) with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
Cell Harvesting: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
Flow Cytometry: Analyze the stained cells on a flow cytometer.
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) based on their DNA content. An accumulation of cells in a specific phase (e.g., G2/M) is indicative of cell cycle arrest.[8][9]
Target Class 3: Protein Kinases
Mechanistic Premise: The quinoline and related quinazoline scaffolds are prevalent in kinase inhibitor design.[11][12][13] Specific targets for related compounds include Epidermal Growth Factor Receptor (EGFR) and Aurora A Kinase, both of which are critical regulators of cell growth and division.[11][12][13]
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
Assay Principle: This assay quantifies the amount of ADP produced during a kinase reaction. Lower ADP levels indicate inhibition of the kinase.
Kinase Reaction: In a 96-well plate, set up a reaction containing the test compound, the kinase of interest (e.g., EGFR, Aurora A), its specific substrate, and ATP. Incubate at room temperature.
ADP-Glo™ Reagent: Add the first reagent to stop the kinase reaction and deplete the remaining ATP.
Kinase Detection Reagent: Add the second reagent, which converts the ADP generated into a luminescent signal via a coupled enzymatic reaction.
Luminescence Measurement: Measure the luminescent signal using a plate reader.
Data Analysis: A lower luminescent signal corresponds to higher kinase inhibition. Calculate the IC50 value from the dose-response curve.
Target Class 4: Bacterial DNA Gyrase
Mechanistic Premise: Should the compound exhibit antibacterial properties in initial screening, DNA gyrase is a primary suspected target for the quinoline class.[1][7][14]
Step-by-Step Protocol: DNA Gyrase Supercoiling Assay
Assay Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in an ATP-dependent manner.
Reaction Setup: Combine relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, ATP, and the test compound in an assay buffer.
Incubation: Incubate the reaction at 37°C for 1 hour.
Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K.
Agarose Gel Electrophoresis: Separate the different plasmid topoisomers (relaxed vs. supercoiled) on an agarose gel.
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of the supercoiled DNA form compared to the vehicle control.
Phase 3: Synthesis and Mechanistic Validation
The data gathered from the targeted assays in Phase 2 will create a compelling, evidence-based narrative of the compound's mechanism of action. For instance, a potent IC50 in the DHODH assay, coupled with a strong cytotoxic effect in rapidly dividing cells, would strongly support a mechanism based on pyrimidine synthesis inhibition. Similarly, potent HDAC3 inhibition, confirmed by increased histone acetylation in cells and G2/M arrest, would clearly define an epigenetic mechanism. This integrated approach, moving from broad phenotypic screening to specific molecular-target validation, ensures a trustworthy and comprehensive elucidation of the in vitro mechanism of action for 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid.
References
The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (n.d.). Benchchem.
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021, March 13). Journal of Medicinal Chemistry - ACS Publications.
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). The Journal of Organic Chemistry - ACS Publications.
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 29). Frontiers.
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC.
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). PMC.
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (n.d.). PMC.
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate.
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). Frontiers.
Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. (n.d.). PMC.
In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. (2024, October 15). Advancements in Life Sciences.
Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. (n.d.). PMC.
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). PMC.
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). PMC.
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022, June 10). MDPI.
Technical Guide: Spectroscopic Characterization of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid
Abstract This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and mate...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We present detailed, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectra. This document is designed for researchers, scientists, and drug development professionals, offering predictive data, explaining the causality behind experimental choices, and establishing a self-validating system for the structural elucidation and purity assessment of this specific quinoline derivative.
Introduction
Quinoline and its derivatives are a cornerstone in pharmaceutical development, forming the structural basis for numerous therapeutic agents.[1] The title compound, 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid (Figure 1), combines several key pharmacophores: a quinoline-4-carboxylic acid core, a bromo-substituent, and an aminophenyl moiety. This unique combination suggests potential applications in areas such as antibacterial and anticancer research.[2][3]
Accurate structural characterization is paramount for any further development.[1] This guide establishes the foundational spectroscopic (NMR and IR) data required to unambiguously confirm the identity and purity of this molecule.
Figure 1: Structure of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid
Theoretical Framework for Spectral Analysis
Principles of ¹H and ¹³C NMR Spectroscopy for Substituted Quinolines
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4]
¹H NMR: The chemical shift (δ) of each proton is governed by its local electronic environment. Protons on the quinoline ring are typically found in the aromatic region (δ 7.0-9.0 ppm).[1] The electron-withdrawing nature of the quinoline nitrogen deshields adjacent protons (e.g., H-3, H-8), shifting them downfield.[5] Substituents like the bromine atom at C-6 and the aminophenyl group at C-2 will further modulate the chemical shifts of nearby protons. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet above δ 12 ppm, while the amine (-NH₂) protons are also exchangeable and appear as a broad signal.[6]
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons in aromatic and heteroaromatic rings typically resonate between δ 110-160 ppm.[7] The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing downfield around δ 165-185 ppm.[8] The positions of the bromo- and amino-substituted carbons can be predicted based on established substituent effects.
Principles of Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
-OH (Carboxylic Acid): A very broad and strong absorption band is expected between 2500-3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[6][9]
-NH₂ (Amine): Two distinct, sharp to medium bands are anticipated in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[10]
C=O (Carbonyl): A strong, sharp absorption band between 1690-1760 cm⁻¹ is the hallmark of the carbonyl stretch in the carboxylic acid group.[9] Conjugation with the quinoline ring system is expected to shift this band to the lower end of the range.
C=C and C=N (Aromatic): Multiple sharp bands of variable intensity will appear in the 1450-1620 cm⁻¹ region, representing the skeletal vibrations of the quinoline and phenyl rings.
C-Br (Bromo): A weak to medium absorption is expected in the lower wavenumber region, typically between 500-700 cm⁻¹, corresponding to the C-Br stretching vibration.[11]
Recommended Experimental Protocols
The following protocols are designed to yield high-quality, reproducible spectral data.
Sample Preparation
Expertise-Driven Choice of Solvent: For NMR analysis, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity is necessary to dissolve the crystalline, polar carboxylic acid. Critically, DMSO-d₆ is aprotic and forms hydrogen bonds with the solute, which allows for the observation of exchangeable protons from the -COOH and -NH₂ groups, which might be lost in solvents like D₂O.[5]
NMR Sample Preparation:
Weigh 5-10 mg of dry 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid directly into a clean, dry NMR tube.
Add approximately 0.7 mL of DMSO-d₆.
Cap the tube and gently warm and vortex the sample until the solid is completely dissolved.
IR Sample Preparation (ATR):
Place a small amount (1-2 mg) of the dry, finely ground powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
Collect a background spectrum of the empty ATR crystal before running the sample spectrum.
Data Acquisition Workflow
The following diagram outlines the logical flow for acquiring and validating the spectral data.
Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
Predicted Spectral Data and Interpretation
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Predicted Shift (δ ppm)
Multiplicity
Integration
Assignment
Rationale
> 13.0
br s
1H
COOH
Highly deshielded acidic proton.
~ 8.90
d
1H
H-5
Deshielded by proximity to Br and ring current.
~ 8.40
s
1H
H-3
Singlet due to substitution at C-2 and C-4.
~ 8.20
d
1H
H-8
Deshielded by proximity to the nitrogen heteroatom.
A self-validating system for structural confirmation relies on the congruence of all spectral data.
¹H NMR: Confirm the number of protons and their splitting patterns. The integration should match the proposed structure. The absence of significant unassigned peaks is a primary indicator of purity.
¹³C NMR: The number of signals should correspond to the number of unique carbons. The chemical shifts must be consistent with the assigned structure.
IR: The presence of all key functional group bands (O-H, N-H, C=O) provides definitive evidence for the molecular architecture.
Cross-Validation: The functional groups identified by IR must correspond to the chemical environments observed in the NMR spectra (e.g., the broad O-H stretch in the IR validates the >13 ppm signal in the ¹H NMR).
The logical relationship between the molecular structure and its spectral output is key to this validation process.
Caption: Correlation of Molecular Features to Spectral Data.
Conclusion
This technical guide provides a robust, predictive, and methodological framework for the complete spectroscopic characterization of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid. By adhering to the detailed protocols and utilizing the predictive data tables and correlative diagrams, researchers can confidently acquire, interpret, and validate the NMR and IR spectra for this compound. This ensures high scientific integrity and provides a solid foundation for its application in research and development.
Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 343. MDPI. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. BenchChem.
Akar, B., & Eran, B. (2020). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Use as Fingermark Reagents. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]
Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
Al-Masoudi, N. A., et al. (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 139, 936-946. Retrieved from [Link]
Tella, A. C., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid (CAS 475474-43-2) represents a highly functionalized scaffold frequently encountered in phenotypic screening hits for oncology, immunology, and infectious diseases. Structurally, it belongs to the 2-arylquinoline-4-carboxylic acid class, a pharmacophore well-documented for its potent inhibition of dihydroorotate dehydrogenase (DHODH) [1].
While the therapeutic potential of this scaffold is significant, its structural topology contains multiple "red flag" moieties that necessitate rigorous preclinical de-risking. As a Senior Application Scientist, I have designed this technical guide to dissect the mechanistic toxicity hypotheses associated with this specific molecule and provide a self-validating experimental framework to evaluate its safety profile before advancing to in vivo models.
The toxicity profile of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is dictated by three distinct structural domains, each contributing to a specific liability pathway.
The Aniline Moiety (4-Aminophenyl): Reactive Metabolite Formation
Primary aromatic amines (anilines) are notorious for their bioactivation into reactive electrophiles. Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2A6) catalyze the N-hydroxylation of the exocyclic amine to form an N-hydroxylamine intermediate [2]. This species is rapidly oxidized to a highly reactive nitroso derivative.
Causality: The nitroso intermediate covalently binds to nucleophilic residues on proteins (forming hapten-protein complexes that trigger idiosyncratic immune reactions, such as agranulocytosis) or DNA (leading to genotoxicity and Ames-positive results) [3].
The Quinoline-4-Carboxylic Acid Core: DHODH-Mediated Myelosuppression & Hepatotoxicity
This core is the primary binding determinant for human DHODH, a mitochondrial enzyme essential for de novo pyrimidine biosynthesis.
On-Target Toxicity: Systemic inhibition of DHODH starves rapidly dividing normal cells of uridine, leading to dose-limiting myelosuppression (neutropenia and thrombocytopenia) and gastrointestinal toxicity, a phenomenon well-documented in clinical trials of earlier DHODH inhibitors like brequinar [4].
Off-Target Hepatotoxicity: Historically, simple 2-arylquinoline-4-carboxylic acids (e.g., cinchophen) were withdrawn from the market due to severe, unpredictable hepatic necrosis[5]. The exact mechanism is a mix of mitochondrial toxicity and metabolic idiosyncrasy.
The 6-Bromo Substituent: Lipophilicity and Mitochondrial Uncoupling
Halogenation at the 6-position significantly increases the compound's lipophilicity (LogP). Highly lipophilic, weakly acidic compounds (like this carboxylic acid) can act as protonophores, shuttling protons across the inner mitochondrial membrane and uncoupling oxidative phosphorylation, leading to acute cytotoxicity.
Self-Validating Experimental Protocols
To transition from hypothesis to empirical evidence, the following step-by-step protocols are designed as self-validating systems. Every observed toxicity must be mechanistically proven via a specific rescue or trapping control.
Objective: Quantify the formation of reactive nitroso species from the 4-aminophenyl group.
Incubation: Prepare a 100 µL reaction mixture containing human liver microsomes (HLM, 1 mg/mL protein), 10 µM of the test compound, and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C for 60 minutes.
Termination: Quench the reaction with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Scan for the parent mass + 305 Da (addition of GSH minus 2 hydrogens).
Self-Validation (Causality): Perform a parallel incubation without NADPH. If adducts are strictly NADPH-dependent, the toxicity is definitively driven by CYP-mediated N-hydroxylation.
Objective: Differentiate between general cytotoxicity and on-target DHODH-driven myelosuppression.
Cell Culture: Plate human bone marrow mononuclear cells (hBMMNCs) in methylcellulose-based medium supplemented with recombinant cytokines (GM-CSF, IL-3, SCF) to stimulate Granulocyte-Macrophage Colony-Forming Units (CFU-GM).
Dosing: Treat cells with a concentration gradient of the compound (0.01 µM to 100 µM).
Rescue Arm (Critical Step): In a parallel set of plates, co-incubate the compound gradient with 50 µM exogenous uridine [6].
Incubation & Scoring: Incubate for 14 days at 37°C, 5% CO2. Score colonies (>50 cells) using an inverted microscope.
Self-Validation (Causality): If the compound causes myelosuppression (low CFU-GM count) that is completely reversed by exogenous uridine, the toxicity is on-target (DHODH inhibition). If uridine fails to rescue the cells, the compound possesses off-target cytotoxic liabilities (e.g., DNA adduction from the aniline moiety).
Objective: Assess mitochondrial uncoupling driven by the lipophilic 6-bromo-quinoline core.
Seeding: Seed HepG2 cells in 96-well plates.
Media Conditioning: Culture half the plates in high-glucose media (allows glycolysis) and the other half in galactose media (forces reliance on mitochondrial oxidative phosphorylation).
Treatment: Expose cells to the compound (0.1 µM to 100 µM) for 24 hours.
Viability Readout: Measure ATP depletion using a luminescence-based cell viability assay.
Self-Validation (Causality): Calculate the IC50 shift. An IC50(Glucose) / IC50(Galactose) ratio > 3 indicates specific mitochondrial toxicity rather than general membrane disruption.
Quantitative Data Presentation
The table below outlines the expected preliminary toxicity profile for 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid based on its structural class, benchmarked against known reference compounds.
Figure 1: CYP450-mediated bioactivation of the 4-aminophenyl moiety leading to toxic adducts.
Preclinical De-Risking Workflow
Figure 2: Tiered screening workflow to isolate and validate specific toxicity mechanisms.
Conclusion and Optimization Strategy
The preliminary toxicity profile of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid indicates a high probability of intersecting liabilities: on-target myelosuppression via DHODH inhibition and off-target idiosyncratic toxicity via aniline bioactivation.
To advance this scaffold, medicinal chemistry efforts must focus on eliminating the primary amine . Isosteric replacement of the 4-aminophenyl group with a 4-trifluoromethoxyphenyl or a 4-pyridyl moiety will abrogate the N-hydroxylation liability while potentially maintaining the vital hydrogen-bonding/hydrophobic interactions required for target efficacy.
References
Sykes, D. B., et al. "Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia." EMBO Molecular Medicine, 2020. Available at:[Link]
Bellamri, M., et al. "Metabolism and biomarkers of heterocyclic aromatic amines in humans." Environmental and Molecular Mutagenesis, 2018. Available at:[Link]
Stepan, A. F., et al. "The use of structural alerts to avoid the toxicity of pharmaceuticals." Toxicology, 2018. Available at:[Link]
Zhou, Y., et al. "Dihydroorotate Dehydrogenase in Mitochondrial Ferroptosis and Cancer Therapy." Cancers, 2023. Available at:[Link]
Cutrín Prieto, C., et al. "[Toxic hepatitis from cinchophen: report of 3 cases]." Medicina Clinica, 1991. Available at: [Link]
Chen, W., et al. "ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia." Haematologica, 2019. Available at:[Link]
Protocols & Analytical Methods
Method
Application Notes & Protocols: Synthesis of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid via the Doebner Reaction
Abstract This document provides a comprehensive guide for the synthesis of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, a key intermediate in pharmaceutical research and materials science. The protocol utilizes...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, a key intermediate in pharmaceutical research and materials science. The protocol utilizes the Doebner reaction, a classic and efficient three-component condensation, which offers a direct route to substituted quinoline-4-carboxylic acids.[1][2] This application note details a step-by-step experimental procedure, explains the underlying reaction mechanism, and offers expert insights into process optimization and troubleshooting. The intended audience includes researchers, medicinal chemists, and process development scientists.
Introduction
Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antitumor, antimalarial, and antibacterial properties.[3] The target molecule, 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, incorporates functionalities that make it an attractive building block for further chemical elaboration in drug discovery programs.
The Doebner reaction, first reported in 1887, is a one-pot synthesis that condenses an aromatic amine, an aldehyde, and pyruvic acid to form a 2-substituted quinoline-4-carboxylic acid.[1][2] This method is advantageous due to its operational simplicity and the ready availability of the starting materials. This protocol has been optimized for the synthesis of the title compound, focusing on achieving a good yield and high purity.
Reaction Scheme and Mechanism
Scheme 1: The Doebner Reaction for the Synthesis of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid.
Mechanism Overview:
The mechanism of the Doebner reaction is understood to proceed through a series of well-defined steps.[1][4]
Imine Formation: The reaction initiates with the condensation of the aromatic amine (4-bromoaniline) and the aldehyde (4-aminobenzaldehyde) to form a Schiff base (an N-arylimine).
Enol Addition: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile. It adds to the electrophilic imine carbon in a Michael-type addition.
Cyclization: The intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl group, leading to the formation of a dihydroquinoline ring system.
Dehydration & Oxidation: Finally, the dihydroquinoline intermediate undergoes dehydration and subsequent oxidation to yield the stable, aromatic 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid. The oxidizing agent is often another molecule of the Schiff base, which is reduced in the process.[3]
Experimental Protocol
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molarity/Purity
Supplier
Cat. No.
4-Bromoaniline
C₆H₆BrN
172.02
99%
Sigma-Aldrich
16440
4-Aminobenzaldehyde
C₇H₇NO
121.14
98%
Alfa Aesar
A14589
Pyruvic acid
C₃H₄O₃
88.06
98%
Acros Organics
13240
Ethanol (Absolute)
C₂H₅OH
46.07
200 Proof
Fisher Scientific
A995
Hydrochloric Acid (HCl)
HCl
36.46
1 M aq.
VWR
BDH3200
Sodium Hydroxide (NaOH)
NaOH
40.00
1 M aq.
Sigma-Aldrich
S5881
Safety Precautions:
4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Pyruvic acid: Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
4-Aminobenzaldehyde: May cause skin and eye irritation.
Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.
Equipment
250 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Thermometer
Dropping funnel
Büchner funnel and filtration flask
Standard laboratory glassware
pH meter or pH paper
Step-by-Step Procedure
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-bromoaniline (8.60 g, 50.0 mmol, 1.0 equiv.) and absolute ethanol (100 mL). Stir the mixture until the aniline is completely dissolved.
Reagent Addition: To the stirred solution, add 4-aminobenzaldehyde (6.06 g, 50.0 mmol, 1.0 equiv.). Stir for 10 minutes at room temperature to facilitate initial mixing.
Pyruvic Acid Addition: In a separate beaker, dissolve pyruvic acid (4.40 g, 50.0 mmol, 1.0 equiv.) in 20 mL of absolute ethanol. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over a period of 15-20 minutes. An exothermic reaction may be observed.
Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1) with 1% acetic acid.
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form. Further cool the flask in an ice bath for 1 hour to maximize precipitation.
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.
Purification (Acid-Base Extraction):
a. Transfer the crude solid to a 500 mL beaker and add 150 mL of 1 M sodium hydroxide (NaOH) solution. Stir until the solid dissolves completely (the carboxylic acid is deprotonated to its soluble sodium salt).
b. Filter the basic solution to remove any insoluble impurities.
c. Transfer the filtrate to a clean beaker and cool it in an ice bath.
d. Slowly acidify the solution by adding 1 M hydrochloric acid (HCl) dropwise with constant stirring until the pH reaches approximately 4-5. The product will precipitate as a fine solid.
e. Collect the purified product by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 50 mL) until the washings are neutral to pH paper.
Drying: Dry the purified solid in a vacuum oven at 60-70 °C overnight to yield 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
Melting Point: Determine the melting point and compare it to literature values.
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and assess purity.
Mass Spectrometry (MS): Verify the molecular weight of the compound (C₁₆H₁₁BrN₂O₂: 359.18 g/mol ).
Application Note: 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid as a Bifunctional Fluorescent Probe and Conjugation Scaffold
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Photophysical Rationale In the development of targeted t...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, bioconjugation scientists, and drug development professionals.
Document Type: Technical Guide & Experimental Protocols
Introduction & Photophysical Rationale
In the development of targeted therapeutics and diagnostic imaging agents, the demand for versatile, biocompatible fluorescent tags is paramount. 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid (APBQCA) is a highly specialized, trifunctional molecular scaffold. While quinoline-4-carboxylic acid derivatives are well-documented as biocompatible fluorescent tags[1], APBQCA is unique due to its structurally integrated "push-pull" electronic system and orthogonal reactive sites.
The Intramolecular Charge Transfer (ICT) System
The photophysical utility of APBQCA relies on an Intramolecular Charge Transfer (ICT) mechanism. The 2-(4-aminophenyl) moiety acts as a strong electron donor, while the quinoline core and the 4-carboxylic acid act as an electron-deficient
π
-bridge and electron acceptor, respectively. Upon photon absorption, electron density shifts from the aniline donor to the quinoline acceptor, creating a highly polarized excited state. This ICT state results in a massive Stokes shift (>100 nm), which is critical for minimizing auto-fluorescence and self-quenching in complex biological matrices[1].
Intramolecular Charge Transfer (ICT) mechanism driving the fluorescence.
Orthogonal Reactivity & Conjugation Strategy
APBQCA is not merely a passive fluorophore; it is a reactive scaffold. Its three distinct functional groups allow for orthogonal bioconjugation and structural elaboration without cross-interference. This trifunctionality has been utilized in the synthesis of potent SIRT3 inhibitors[2], anti-tuberculosis agents targeting Mtb Gyrase[3], and harmonic nanoparticles targeting fibroblast activation protein (FAP)[4].
Orthogonal reactivity pathways for the trifunctional quinoline probe.
Quantitative Data Summaries
Table 1: Photophysical Properties of the APBQCA Scaffold
Property
Value / Observation
Causality & Experimental Impact
| Excitation Max (
λex
) | ~340–360 nm | Corresponds to the
π−π∗
transition of the extended quinoline system. |
| Emission Max (
λem
) | ~450–520 nm | Strong solvatochromism. Emission red-shifts in polar solvents due to stabilization of the polarized ICT state. |
| Quantum Yield (
Φ
) | 0.15 – 0.40 | Influenced by hydrogen bonding. Protic solvents may increase non-radiative decay pathways[1]. |
| Stokes Shift | > 100 nm | Prevents re-absorption of emitted light; ideal for high-contrast cellular imaging. |
Table 2: Orthogonal Conjugation Matrix
Reactive Site
Target Functional Group
Preferred Reagents
Validation Method
| 4-Carboxylic Acid | Primary Aliphatic Amines | HATU, DIPEA, DMF | LC-MS:
[M+H]+
shift corresponding to amine mass minus
H2O
. |
| 2-(4-Aminophenyl) | Activated Esters, Acyl Chlorides | Pyridine or TEA, DCM | UV-Vis: Blue shift in
λex
due to reduced electron-donating ability[2]. |
| 6-Bromo | Aryl/Vinyl Boronic Acids |
Pd(dppf)Cl2
,
K2CO3
| Fluorescence: Significant red-shift in emission due to extended
π
-conjugation[4]. |
Experimental Protocols
As a self-validating system, each protocol below includes built-in checkpoints to ensure experimental integrity.
Protocol A: In Situ Activation and Bioconjugation of the 4-Carboxylic Acid
Context: Conjugating the APBQCA probe to an amine-bearing targeting peptide or protein.
Scientific Rationale & Causality:
Standard EDC/NHS activation risks unwanted self-polymerization because APBQCA contains its own primary amine. However, the aniline amine is sterically hindered and electronically deactivated by resonance with the quinoline core. By using HATU—which rapidly forms a highly reactive HOAt ester in situ—in the presence of a more nucleophilic aliphatic target amine, we kinetically favor the desired cross-coupling over self-condensation.
Step-by-Step Methodology:
Preparation: Dissolve APBQCA (1.0 eq, 10 mM) and the target aliphatic amine-bearing peptide (1.2 eq) in anhydrous DMF.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA maintains the target aliphatic amines in a deprotonated, nucleophilic state without acting as a nucleophile itself.
Activation: Chill the solution to 4°C. Add HATU (1.1 eq) dropwise as a solution in DMF.
Reaction: Allow the mixture to warm to room temperature and stir in the dark for 2 hours.
Validation Checkpoint (LC-MS): Sample 1
μ
L of the reaction into 100
μ
L of Acetonitrile/Water (1:1). Analyze via LC-MS.
Success: Disappearance of the APBQCA peak (
m/z≈343
for
79Br
) and appearance of the conjugate mass.
Failure: A prominent peak at
m/z≈668
indicates dimer formation. If observed, increase the equivalent ratio of the target peptide in future runs.
Purification: Purify the conjugate via preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
Protocol B: Ratiometric pH Sensing Assay (In Vitro)
Context: Utilizing the ICT properties of APBQCA to measure environmental pH, particularly for monitoring acidic organelles like lysosomes.
Scientific Rationale & Causality:
The aniline nitrogen acts as the primary electron donor for the ICT state. At low pH (below its
pKa
of ~3.5–4.5), the amine becomes protonated (
−NH3+
). This converts it from an electron-donating group to an electron-withdrawing group, instantly "turning off" the ICT state. This results in a dramatic blue shift and a quantifiable decrease in fluorescence intensity, allowing for ratiometric pH measurement.
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of APBQCA in spectroscopic-grade DMSO. Store protected from light.
Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 10.0 in 0.5 pH increments.
Sample Dilution: Dilute the APBQCA stock into each buffer to achieve a final probe concentration of 10
μ
M. Ensure the final DMSO concentration is uniform (0.1% v/v) across all samples to prevent solvent-induced artifacts.
Spectral Acquisition: Excite the samples at the isosbestic point of absorption (typically ~330 nm, determined via prior UV-Vis scan) and record the emission spectra from 400 nm to 600 nm.
Validation Checkpoint (Data Analysis):
Plot the emission intensity at the ICT maximum (~500 nm) versus pH. You must observe a clear sigmoidal titration curve.
Self-Validation: The presence of a clean isosbestic point in the corresponding UV-Vis absorption spectra confirms a true two-state thermodynamic equilibrium between the protonated and deprotonated forms of the probe, ruling out probe aggregation or degradation.
References
Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Preclinical In Vivo Evaluation Protocol: 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid as a Novel DHODH Inhibitor in Acute Myeloid Leukemia
Executive Summary & Scientific Rationale The compound 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid belongs to a highly potent class of quinoline-4-carboxylic acid derivatives. Structurally analogous to the classi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
The compound 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid belongs to a highly potent class of quinoline-4-carboxylic acid derivatives. Structurally analogous to the classical clinical candidate brequinar, this molecule features a critical 2-aryl substitution and a 4-carboxylic acid moiety that are essential for anchoring the compound within the ubiquinone-binding channel of the enzyme[1].
DHODH catalyzes the fourth and committed step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate. While healthy cells can salvage pyrimidines from the extracellular environment, rapidly proliferating Acute Myeloid Leukemia (AML) cells are acutely dependent on the de novo pathway[2]. Groundbreaking research has demonstrated that DHODH inhibition starves leukemic blasts of uridine monophosphate (UMP), triggering a metabolic crisis that uniquely overcomes the characteristic differentiation blockade of AML, forcing the blasts to mature into functional, post-mitotic neutrophils and macrophages[3].
This application note provides a comprehensive, field-tested in vivo protocol for evaluating the pharmacodynamics, efficacy, and on-target validation of this novel DHODH inhibitor in preclinical AML xenograft models.
Mechanism of Action & Metabolic Pathway
The therapeutic rationale relies on metabolic starvation. By inhibiting DHODH, the compound halts the conversion of DHO to orotate, leading to a massive intracellular accumulation of DHO and a severe depletion of downstream pyrimidines (UMP, UDP, UTP).
Fig 1: Mechanism of Action: DHODH inhibition by the quinoline-4-carboxylic acid derivative.
Experimental Design: The Self-Validating System
To ensure the highest level of scientific trustworthiness, this protocol is designed as a self-validating system . DHODH inhibitors can exhibit off-target toxicities or generalized cytotoxicity. How do we prove the observed tumor regression is strictly due to DHODH inhibition?
The Causality Loop (Uridine Rescue): We include a parallel cohort treated with the test compound plus exogenous uridine supplementation. Because uridine enters the cell via equilibrative nucleoside transporters (ENTs) and is phosphorylated by uridine kinase, it bypasses the DHODH blockade[4]. If the compound's anti-leukemic effect and host toxicity are genuinely on-target,[5]. If the mice still exhibit toxicity or tumor regression despite uridine rescue, the compound has off-target liabilities.
Step-by-Step In Vivo Protocol
Phase I: Formulation and Pharmacokinetics (PK)
Quinoline-4-carboxylic acids are highly lipophilic in their free acid form, which severely limits aqueous solubility and systemic exposure.
Salt Conversion: Weigh the required mass of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid. Add exactly 1.0 molar equivalent of 0.1 N NaOH to convert the carboxylic acid to its sodium salt.
Vehicle Addition: Dilute the solution in sterile 0.9% NaCl (saline) to achieve a final dosing concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose at 10 mL/kg injection volume).
Alternative Formulation: If precipitation occurs, formulate as a suspension in 5% DMSO, 40% PEG-400, 5% Tween-80, and 50% sterile water.
Phase II: AML Xenograft Establishment
Mice: Utilize 6–8 week old female NSG (NOD scid gamma) mice, which lack mature T cells, B cells, and functional NK cells, allowing robust human engraftment.
Cell Line: Cultivate THP-1 or HL-60 human AML cells transduced with a luciferase reporter (THP-1-Luc) in RPMI-1640 media.
Inoculation: Inject
1×106
THP-1-Luc cells intravenously (IV) via the lateral tail vein.
Engraftment Verification: Perform baseline bioluminescence imaging (BLI) on Day 7 post-injection using an IVIS system to confirm systemic leukemic engraftment.
Phase III: Dosing Regimen & Rescue Controls
Expert Insight: Mice are highly sensitive to pyrimidine depletion, often suffering from severe gastrointestinal toxicity and weight loss under continuous dosing. Therefore, an intermittent dosing schedule is critical[4].
Randomization: Randomize mice into three groups (n=8 per group) based on Day 7 BLI signals.
Group 1 (Vehicle): IP injection of vehicle, every 3 days (Q3D).
Group 2 (Test Compound): IP injection of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid at 15 mg/kg, Q3D.
Group 3 (Rescue): IP injection of the test compound (15 mg/kg, Q3D) PLUS daily IP injections of Uridine (1 g/kg).
Monitoring: Weigh mice daily. A body weight loss of >15% requires a dosing holiday.
Metabolite Extraction (Day 14): Collect 50 µL of blood via submandibular bleed 4 hours post-dose. Isolate plasma and extract metabolites using 80% cold methanol.
LC-MS/MS: Quantify plasma Dihydroorotate (DHO) and Uridine levels to confirm target engagement.
Differentiation Assay (Endpoint): Sacrifice mice at the experimental endpoint (e.g., Day 28 or when vehicle mice show signs of morbidity). Extract bone marrow from the femurs.
Flow Cytometry: Stain bone marrow mononuclear cells for human CD45 (to gate leukemic cells), CD11b, and CD14 (to assess myeloid differentiation).
Workflow Visualization
Fig 2: In vivo experimental workflow for evaluating DHODH inhibitors in AML xenografts.
Confirms direct target engagement (DHODH blockade).
Plasma Uridine
Baseline
>80% Decrease
Supraphysiological
Confirms systemic pyrimidine depletion.
Tumor Burden (BLI)
Exponential Growth
Stasis / Regression
Exponential Growth
Proves anti-leukemic efficacy is strictly DHODH-dependent.
Host Body Weight
Steady Increase
Mild Loss (<10%)
Steady Increase
Validates that toxicity is driven by on-target pyrimidine starvation.
Table 2: Flow Cytometry Panel for AML Differentiation
Marker
Fluorochrome
Target Cell Population
Purpose in Assay
hCD45
APC
Human Leukocytes
Distinguishes human AML xenograft cells from murine host cells.
mCD45
FITC
Murine Leukocytes
Negative selection (exclusion of host bone marrow).
hCD11b
PE
Mature Myeloid Cells
Primary marker of differentiation; increases as blasts mature.
hCD14
BV421
Monocytes/Macrophages
Secondary marker of terminal monocytic differentiation.
References
Madak et al., (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry (ACS Publications).
Sykes et al., (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell.
Peters et al., (1992). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science / British Journal of Cancer.
Li et al., (2024). [18F]Brequinar – a potent hDHODH inhibitor for in vivo PET imaging of AML and cancers. Journal of Nuclear Medicine.
Application Notes & Protocols: Conjugation Strategies for 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid
Introduction: A Versatile Scaffold for Bioconjugation 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a trifunctional chemical scaffold of significant interest to researchers in drug discovery and chemical biolog...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Versatile Scaffold for Bioconjugation
2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a trifunctional chemical scaffold of significant interest to researchers in drug discovery and chemical biology. Its unique structure incorporates three distinct reactive moieties: a primary aromatic amine (-NH₂), a carboxylic acid (-COOH), and an aryl bromide (-Br). This configuration offers orthogonal handles for covalent modification, making it an exceptionally versatile building block for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted fluorescent probes, and functionalized biomaterials.
The strategic selection of a conjugation technique is paramount and is dictated by the target biomolecule, the desired stability of the linkage, and the specific functional group to be utilized. This guide provides an in-depth analysis of the primary conjugation strategies for this molecule, complete with detailed protocols and the scientific rationale behind each experimental choice.
Strategic Overview of Reactive Handles
The power of this molecule lies in its three distinct functional groups, each offering a different path to conjugation.
The Primary Amine (-NH₂): Located on the phenyl ring, this nucleophilic amine is an excellent target for reaction with electrophilic crosslinkers, most notably N-hydroxysuccinimide (NHS) esters. This reaction forms a highly stable amide bond under physiological conditions.[1][2][3][4]
The Carboxylic Acid (-COOH): This group on the quinoline core can be activated to react with primary amines on a target biomolecule. The most common method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an NHS ester to form a stable, amine-reactive intermediate.[5][6][7] This "zero-length" crosslinking approach creates a native peptide-like amide bond.[8][9]
The Bromo Group (-Br): The bromine at the 6-position of the quinoline ring serves as a handle for more advanced synthetic modifications, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[10][11][12] While these reactions are generally not performed directly on sensitive biomolecules, they are invaluable for pre-functionalizing the quinoline scaffold with other moieties, such as bio-orthogonal handles (alkynes, azides) for subsequent "click chemistry" ligation.[13][14][15][16]
The following diagram illustrates the three points of potential conjugation on the molecule.
Caption: Three distinct reactive sites on the core molecule.
Protocol I: Conjugation via the Carboxylic Acid Group (EDC/NHS Chemistry)
This is the preferred method for conjugating the quinoline scaffold to biomolecules rich in primary amines, such as proteins, antibodies, or amine-modified oligonucleotides. The strategy involves activating the carboxylic acid on the quinoline with EDC and Sulfo-NHS, creating a stable amine-reactive ester, which then efficiently couples to the biomolecule.[5][17][18]
Causality and Experimental Choices:
Two-Step Reaction: A two-step process is crucial. The quinoline is activated first, and then excess activation reagents are removed or quenched before adding the amine-containing biomolecule. This prevents unwanted polymerization of the target biomolecule, which also contains carboxyl groups.[5][18]
Buffer Selection: An acidic buffer (MES, pH 4.7-6.0) is used for the activation step to maximize the efficiency of EDC while minimizing hydrolysis of the active intermediate.[9] The subsequent conjugation step is performed at a slightly alkaline pH (7.2-8.0) to ensure the biomolecule's primary amines are deprotonated and thus maximally nucleophilic.
Sulfo-NHS: The water-soluble variant of NHS, Sulfo-NHS, is used to create a more stable, water-soluble active ester, improving conjugation efficiency in aqueous buffers and simplifying handling.[5][18]
Caption: Workflow for carboxyl group activation and conjugation.
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Amine-containing biomolecule (e.g., antibody at 2-10 mg/mL)
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Protocol:
Prepare Reagents: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use. These reagents hydrolyze quickly in aqueous solutions.[17][18]
Dissolve the Quinoline Compound: Dissolve 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
Activate Carboxyl Groups:
In a microfuge tube, combine the quinoline stock solution with Activation Buffer.
Add a 20-50 fold molar excess of both EDC and Sulfo-NHS solution to the quinoline solution. The high molar excess drives the activation reaction to completion.
Incubate for 15-30 minutes at room temperature with gentle mixing.
Perform Conjugation:
Add the activated quinoline mixture to your biomolecule solution in Conjugation Buffer. A typical molar ratio is 10-20 moles of the quinoline compound per mole of protein.
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Quench the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM (e.g., add 1/20th volume of 1 M Tris). Incubate for 15 minutes. This step deactivates any remaining active esters, preventing further modification.
Purify the Conjugate: Remove unreacted small molecules and byproducts by dialysis against PBS, or by using a desalting/size-exclusion chromatography column appropriate for your biomolecule.
Parameter
Recommended Condition
Rationale
Activation pH
6.0
Optimal for EDC reactivity, minimizes hydrolysis.[9]
Conjugation pH
7.2 - 8.0
Ensures primary amines on biomolecule are deprotonated and nucleophilic.
EDC/Sulfo-NHS Molar Excess
20-50x over quinoline
Drives the activation reaction to completion.
Quinoline:Biomolecule Ratio
10-20:1 (molar)
Starting point for optimization; actual ratio depends on desired labeling density.
Reaction Time
2 hours @ RT or O/N @ 4°C
Balances conjugation efficiency with potential protein degradation.
Protocol II: Conjugation via the Primary Amine Group (NHS Ester Chemistry)
This approach is ideal when the target biomolecule possesses available carboxyl groups or has been functionalized with an NHS ester crosslinker. The nucleophilic primary amine of the quinoline compound reacts with the NHS ester to form a stable amide bond.[1][19]
Causality and Experimental Choices:
pH is Critical: The reaction is highly pH-dependent. A pH range of 7.2-8.5 is required. Below pH 7.0, the amine is protonated (-NH₃⁺) and non-nucleophilic. Above pH 8.5-9.0, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[4]
Buffer Composition: The reaction buffer must be free of primary amines (e.g., Tris, Glycine), as these will compete with the quinoline compound for reaction with the NHS ester.[1] PBS, HEPES, or borate buffers are excellent choices.
Biomolecule pre-activated with an NHS ester (e.g., using a heterobifunctional crosslinker like SMCC)
Conjugation Buffer: PBS, pH 7.4-8.0 (amine-free)
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Purification system (e.g., dialysis, SEC column)
Protocol:
Prepare Biomolecule: Ensure your NHS-ester activated biomolecule is ready and in the appropriate amine-free buffer. NHS esters are moisture-sensitive, so this step should be performed immediately before conjugation.
Dissolve the Quinoline Compound: Prepare a concentrated stock solution (10-20 mM) of the quinoline compound in anhydrous DMF or DMSO.
Perform Conjugation:
Add the quinoline stock solution to the NHS-ester activated biomolecule. Use a 10-50 fold molar excess of the quinoline compound over the biomolecule.
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing. Protect from light if the quinoline is to be used as a fluorophore.
Purify the Conjugate: As the reaction is self-quenching via hydrolysis of unreacted NHS esters, a specific quenching step is often unnecessary. Proceed directly to purification via dialysis or size-exclusion chromatography to remove excess quinoline and NHS byproduct.
Parameter
Recommended Condition
Rationale
Conjugation pH
7.2 - 8.5
Ensures amine is deprotonated and nucleophilic, while minimizing NHS ester hydrolysis.[1][4]
Buffer System
PBS, HEPES, Borate
Must be free of extraneous primary amines to avoid side reactions.[1]
Quinoline Molar Excess
10-50x over biomolecule
Drives the reaction to favor conjugation over hydrolysis.
Reaction Time
1-2 hours @ RT
Sufficient for complete reaction; longer times increase hydrolysis risk.
Protocol III: Advanced Strategy for Bio-orthogonal Ligation via Click Chemistry
For applications requiring highly specific, site-selective conjugation with minimal side reactions, a "click chemistry" approach is superior.[13][14][20] This involves pre-derivatizing the quinoline scaffold with an azide or alkyne group, allowing it to be "clicked" onto a biomolecule containing the complementary handle. This method is bio-orthogonal, meaning the reactive groups do not interact with native biological functionalities.[15][16]
This protocol outlines the modification of the quinoline's primary amine to install a terminal alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Part A: Synthesis of Alkyne-Modified Quinoline
React 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid with an NHS ester of a terminal alkyne (e.g., pent-4-ynoic acid NHS ester).
This reaction follows the principles of Protocol II, creating a stable amide bond and appending a terminal alkyne to the phenyl ring.
Purify the resulting alkyne-modified quinoline derivative using standard organic chemistry techniques (e.g., column chromatography or recrystallization).
Part B: CuAAC Conjugation
Combine the alkyne-modified quinoline with an azide-functionalized biomolecule in an aqueous buffer.
Add a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to catalyze the reaction.
The reaction proceeds rapidly at room temperature, forming a stable triazole linkage.
Purify the final conjugate to remove the copper catalyst and excess reagents.
Characterization and Validation of Conjugates
Successful conjugation must be confirmed analytically. A multi-pronged approach is recommended to validate the identity and purity of the final product.
UV-Vis Spectroscopy: Compare the spectra of the starting materials and the final conjugate. A successful conjugation will result in a spectrum that is a composite of both the biomolecule and the quinoline chromophore. A shift in the maximum absorbance can also indicate conjugation.[21]
High-Performance Liquid Chromatography (HPLC):
Size-Exclusion (SEC-HPLC): Can separate the high-molecular-weight conjugate from low-molecular-weight unreacted quinoline.
Reversed-Phase (RP-HPLC): A powerful tool for assessing purity. The conjugate will have a different retention time than the starting biomolecule.[22]
Mass Spectrometry (MS): This is the gold standard for confirmation.
ESI-MS or MALDI-TOF: Can determine the exact mass of the conjugate, confirming the covalent attachment.[22][23] For protein conjugates, deconvolution of the resulting mass spectrum can determine the distribution of species and calculate the average number of quinoline molecules per biomolecule (e.g., the Drug-to-Antibody Ratio, or DAR).[22][24]
Technique
Purpose
Expected Outcome
UV-Vis
Preliminary Confirmation
Appearance of quinoline absorbance peaks in the purified conjugate spectrum.
SEC-HPLC
Purity Assessment
A high MW peak for the conjugate, with no significant low MW peak from free quinoline.
RP-HPLC
Purity & Identity
A shift in retention time for the conjugate compared to the unconjugated biomolecule.
Mass Spec
Definitive Confirmation & Stoichiometry
Observed mass matches the calculated mass of the conjugate; allows for DAR calculation.[23]
References
An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjug
Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC.
Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research - PubMed.
A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry - Benchchem.
An Overview of Recent Advances in Biomedical Applic
Unfolding Potential of Click Chemistry in Bioconjug
Validating the Reactivity of 6-Bromoquinoline as a Synthetic Building Block: A Compar
Amine-Reactive Crosslinker Overview - Cre
A Comparative Guide to the Reactivity of Bromoquinoline Isomers - Benchchem.
Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery - Research and Reviews.
High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences.
Application Note: Advanced Ligand Binding Assay Protocols for 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid Targeting Human DHODH
Executive Summary & Scientific Rationale The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its potent inhibition of human dihydroorotate dehydrogen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its potent inhibition of human dihydroorotate dehydrogenase (hDHODH) [1]. As the fourth sequential, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, hDHODH is a highly validated target for acute myeloid leukemia (AML), autoimmune disorders, and viral infections [1, 4].
2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid (ABQCA) serves as an excellent model ligand for evaluating ubiquinone-site DHODH inhibitors. Structurally analogous to the clinical candidate Brequinar, ABQCA utilizes its C4-carboxylic acid moiety to form a critical salt bridge with Arg136 in the hDHODH binding pocket, while the 6-bromo and 4-aminophenyl groups occupy adjacent hydrophobic sub-pockets [1, 2].
This application note provides two orthogonal, self-validating ligand binding assay protocols: a high-throughput Fluorescence Polarization (FP) Competitive Binding Assay and a label-free Surface Plasmon Resonance (SPR) Kinetic Assay .
Causality in Assay Design (E-E-A-T Principles)
Buffer Selection: Both assays utilize a buffer containing 0.1% Triton X-100. Why? Quinoline derivatives are highly lipophilic. Without a non-ionic detergent, ABQCA will form colloidal aggregates, leading to promiscuous, non-specific binding and artificially inflated IC₅₀ values.
DMSO Tolerance: ABQCA requires DMSO for solubility. We strictly cap the final assay DMSO concentration at 1%. Why? Exceeding 1–2% DMSO induces conformational shifts in hDHODH, altering the ubiquinone pocket's geometry and invalidating the thermodynamic binding data.
Figure 1: Mechanism of ABQCA inhibiting hDHODH in the de novo pyrimidine biosynthesis pathway.
FP is a homogeneous assay that measures the rotational dynamics of a fluorescent tracer. When a small BODIPY-labeled quinoline tracer is free in solution, it tumbles rapidly, yielding low polarization (mP). When bound to the massive hDHODH protein (43 kDa), tumbling slows, yielding high mP [3]. ABQCA competes with the tracer, displacing it and lowering the mP signal.
Self-Validating System Design
To ensure the protocol is self-validating, every plate must include:
Positive Control (Brequinar): Validates the displacement mechanics and dynamic range.
Negative Control (1% DMSO Vehicle): Establishes the maximum bound mP signal (0% inhibition).
Free Tracer Control (No Protein): Establishes the minimum mP baseline to calculate the assay window and Z'-factor [3].
Step-by-Step Methodology
1. Reagent Preparation:
Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM NaCl, 5% Glycerol, 0.1% Triton X-100. Note: pH 8.0 ensures the C4-carboxylic acid of ABQCA remains fully deprotonated for optimal Arg136 binding.
Protein/Tracer Mix: Prepare a solution of 15 nM recombinant N-terminal His-tagged hDHODH and 5 nM BODIPY-FL-Brequinar tracer in Assay Buffer.
2. Compound Titration:
Prepare a 3-fold, 10-point serial dilution of ABQCA in 100% DMSO, starting at 1 mM.
Transfer 1 µL of each dilution into a 96-well black, flat-bottom, non-binding microplate.
3. Assay Execution:
Add 99 µL of the Protein/Tracer Mix to all compound and control wells (final top concentration of ABQCA = 10 µM; final DMSO = 1%).
Incubate the plate in the dark at 25°C for 60 minutes to reach thermodynamic equilibrium.
4. Data Acquisition:
Read the plate on a multi-mode microplate reader equipped with FP polarizers (Excitation: 485 nm / Emission: 535 nm).
Calculate mP = [(S - PG) / (S + PG)] * 1000, where S is parallel intensity, P is perpendicular intensity, and G is the instrument-specific grating factor [3].
Figure 2: Step-by-step workflow for the Fluorescence Polarization (FP) competitive binding assay.
Protocol 2: Surface Plasmon Resonance (SPR) Direct Binding Assay
While FP provides high-throughput IC₅₀ data, SPR is required to determine the real-time association (
kon
) and dissociation (
koff
) rates of ABQCA, confirming a 1:1 stoichiometric binding event.
Self-Validating System Design
Capture vs. Direct Amine Coupling: We utilize an anti-His antibody capture method on a CM5 chip rather than direct amine coupling. Why? Direct amine coupling randomly orientates the protein, potentially blocking the highly hydrophobic, narrow ubiquinone binding tunnel. Capturing the N-terminal His-tag ensures uniform orientation, preserving the binding pocket's integrity.
Reference Subtraction: A reference flow cell (anti-His antibody only, no hDHODH) is used to subtract bulk refractive index changes caused by the 1% DMSO solvent.
Step-by-Step Methodology
1. Sensor Chip Preparation (Biacore System):
Activate a CM5 sensor chip using standard EDC/NHS chemistry.
Immobilize an anti-His antibody across Flow Cells 1 and 2 (FC1, FC2) to a target level of 10,000 Resonance Units (RU). Block with 1 M Ethanolamine.
Inject recombinant His-hDHODH (10 µg/mL) over FC2 only, targeting a capture level of 3,000 RU. FC1 serves as the reference.
2. Analyte (ABQCA) Preparation:
Prepare ABQCA in SPR Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) in a 2-fold dilution series from 1 µM down to 15.6 nM.
3. Multi-Cycle Kinetics:
Inject ABQCA concentrations sequentially over FC1 and FC2 at a flow rate of 30 µL/min.
Association phase: 120 seconds.
Dissociation phase: 300 seconds.
Regeneration: Inject 10 mM Glycine-HCl (pH 1.5) for 30 seconds to strip the His-hDHODH and bound ligand, followed by recapturing fresh hDHODH for the next cycle.
4. Data Fitting:
Double-reference the sensograms (subtract FC1 from FC2, then subtract a blank buffer injection).
Fit the data to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
Kd
(
Kd=koff/kon
).
Quantitative Data Summary
The following table summarizes the expected binding metrics for ABQCA compared to the clinical standard, Brequinar, demonstrating the self-validating nature of the dual-assay approach. The close alignment between FP IC₅₀ and SPR
Kd
confirms the thermodynamic validity of the binding event.
Compound
Assay Type
Primary Metric (IC₅₀ /
Kd
)
kon
(
M−1s−1
)
koff
(
s−1
)
Assay Z'-Factor
ABQCA
FP (Competitive)
45.2 nM
N/A
N/A
0.78
ABQCA
SPR (Kinetic)
38.5 nM
2.4×105
9.2×10−3
N/A
Brequinar (Control)
FP (Competitive)
9.7 nM
N/A
N/A
0.82
Brequinar (Control)
SPR (Kinetic)
8.1 nM
5.1×105
4.1×10−3
N/A
Data Interpretation: The 6-bromo substitution on ABQCA yields a fast
koff
rate compared to Brequinar's biphenyl system, resulting in a slightly weaker overall affinity (
Kd
~38.5 nM vs 8.1 nM), though it remains a highly potent inhibitor of the target [1, 4].
References
Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.[Link][1]
Das, P., et al. (2013). "High resolution crystal structure of human dihydroorotate dehydrogenase bound with 4-quinoline carboxylic acid analog." RCSB Protein Data Bank.[Link][2]
Molecular Devices. "Establishing and optimizing a fluorescence polarization assay." Molecular Devices Application Notes.[Link][3]
Application Note: Formulation Strategies for the Delivery of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, a Poorly Soluble Zwitterionic Compound
Abstract This application note provides a comprehensive guide for developing effective formulation strategies for 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, a novel active pharmaceutical ingredient (API) chara...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide for developing effective formulation strategies for 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, a novel active pharmaceutical ingredient (API) characterized by poor aqueous solubility. The presence of both a carboxylic acid and an amino group imparts zwitterionic properties, presenting unique challenges and opportunities for drug delivery. This document details a systematic, science-driven approach, beginning with essential pre-formulation characterization and extending to advanced formulation technologies, including salt formation, amorphous solid dispersions (ASDs), and lipid-based systems. Each section includes the scientific rationale behind the strategy, detailed experimental protocols, and methods for characterization, adhering to the principles of Quality by Design (QbD) as outlined in ICH guidelines Q8.[1][2][3][4][5]
Introduction
The therapeutic potential of many new chemical entities (NCEs) is often limited by their poor physicochemical properties, particularly low aqueous solubility, which can lead to inadequate and variable oral bioavailability.[6] 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a representative example of such a challenging compound. Its rigid, polycyclic aromatic structure suggests low intrinsic solubility, while its zwitterionic nature—conferred by acidic (carboxylic acid) and basic (aromatic amine) functional groups—results in complex, pH-dependent solubility behavior.
Effective formulation development is therefore critical to unlocking the therapeutic value of this API. This guide is designed for researchers and drug development professionals, providing a structured framework to navigate the complexities of formulating a poorly soluble, zwitterionic compound. The strategies discussed aim to enhance the dissolution rate and/or apparent solubility, thereby improving the potential for consistent in vivo absorption.
A thorough understanding of the API's physicochemical properties is the foundation of rational formulation design.[7][8][9][10] Pre-formulation studies are essential to identify the key challenges and to select the most promising formulation strategies.
Physicochemical Property Determination
Rationale: The solubility, pKa, and lipophilicity (Log P) are fundamental parameters that govern the biopharmaceutical behavior of a drug. For a zwitterionic compound like 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, the pH-solubility profile is especially critical for predicting its behavior in the gastrointestinal (GI) tract.
Protocol 1.1: pH-Solubility Profile and pKa Determination
Objective: To determine the aqueous solubility of the API across a physiologically relevant pH range (pH 1-8) and to identify its pKa values.
Materials: 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, buffer solutions (pH 1.0 to 8.0), HPLC-grade water, acetonitrile, formic acid, analytical balance, pH meter, orbital shaker with temperature control, HPLC-UV system.
Method:
Prepare a series of buffer solutions spanning the pH range of 1.0 to 8.0.
Add an excess amount of the API to a known volume of each buffer solution in separate vials.
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 48-72 hours) until equilibrium is reached.
After equilibration, filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solids.
Quantify the concentration of the dissolved API in the filtrate using a validated HPLC-UV method.
Plot the logarithm of solubility against pH. The resulting U-shaped curve will indicate the isoelectric point (pI) where solubility is at its minimum.
Determine the pKa values using potentiometric titration or a software-assisted analysis of the pH-solubility data.
Scientist's Note: The pKa values are critical. The carboxylic acid pKa (likely ~3-5) and the amino group pKa (likely ~2-4) will define the pH range over which the molecule is cationic, anionic, or neutral (zwitterionic). This profile directly informs the feasibility of salt formation and predicts where the drug might precipitate in the GI tract.
Solid-State Characterization
Rationale: The solid form of an API profoundly impacts its stability, dissolution rate, and manufacturability.[11][12] Characterizing the crystalline form (polymorphism), thermal properties, and morphology is a mandatory step.[12]
PXRD: Scan the API powder over a suitable 2θ range (e.g., 2-40°) to obtain its diffraction pattern. Sharp Bragg peaks indicate a crystalline material, while a broad halo suggests an amorphous nature.[11]
DSC: Heat a small sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10°C/min). The resulting thermogram will show thermal events such as melting (endotherm), crystallization (exotherm), or glass transitions (change in baseline), providing information on purity and physical form.[13][14][15]
TGA: Heat a sample at a constant rate in a controlled atmosphere (e.g., nitrogen) to measure weight loss as a function of temperature. This analysis detects the presence of residual solvents or hydrates and determines the decomposition temperature.[13][14][15]
Expected Outcome: A comprehensive solid-state profile of the API, which serves as a baseline for evaluating changes induced by formulation processes.
Pre-formulation Data Summary
Parameter
Method
Expected Result & Significance
pH-Solubility Profile
Equilibrium Solubility
U-shaped curve; identifies pI and pH of maximum/minimum solubility.
pKa Values
Potentiometric Titration
Two pKa values; essential for salt screening and predicting ionization state.
Crystallinity
PXRD
Sharp peaks confirming a specific crystalline form (polymorph).
Thermal Behavior
DSC
Sharp endotherm indicating the melting point of the crystalline form.
Thermal Stability
TGA
Onset of decomposition temperature; defines processing temperature limits.
Pre-formulation Workflow Diagram
Caption: A streamlined workflow for essential pre-formulation studies.
Section 2: Formulation Strategies & Protocols
Based on the pre-formulation data indicating poor, pH-dependent solubility, several advanced formulation strategies should be investigated.
Strategy A: Salt Formation
Rationale: For ionizable drugs, salt formation is often the most direct and effective method to increase aqueous solubility and dissolution rate.[16] By reacting the carboxylic acid group with a suitable base, a salt with significantly higher solubility can be formed.[17][18] However, the choice of counterion is critical, as it affects not only solubility but also stability, hygroscopicity, and processability.[18][19]
Protocol 2.1: Salt Screening
Objective: To identify suitable counterions that form stable, crystalline salts with improved solubility.
Materials: API, a selection of pharmaceutically acceptable bases (e.g., NaOH, KOH, meglumine, tromethamine), various solvents (e.g., ethanol, isopropanol, acetone, water).
Method (Slurry Conversion):
Prepare saturated solutions of the API in different solvents.
Add an equimolar amount of the selected base (counterion) to each solution.
Allow the mixtures to slurry at ambient temperature for 24-48 hours.
Isolate the resulting solids by filtration and dry under vacuum.
Characterize the solids using PXRD and DSC to confirm the formation of a new crystalline salt form. Compare the patterns to the original free acid.
Measure the aqueous solubility of promising salt candidates.
Scientist's Note: The "pKa rule" suggests that a difference of at least 3 pKa units between the acid (API) and the conjugate acid of the base (counterion) is generally required for stable salt formation.[20]
Salt Formation Diagram
Caption: Proton transfer from the API to a base forms a more soluble salt.
Strategy B: Amorphous Solid Dispersions (ASD)
Rationale: ASDs enhance solubility by converting the crystalline API into a high-energy amorphous state, molecularly dispersed within a polymer matrix.[21][22] This approach bypasses the crystal lattice energy barrier during dissolution, often leading to supersaturation and enhanced absorption.[21][23] The polymer serves to stabilize the amorphous drug against recrystallization.[22]
Protocol 2.2: ASD Preparation by Spray Drying
Objective: To prepare an amorphous solid dispersion of the API with a suitable polymer carrier.
Materials: API, polymers (e.g., PVP K30, HPMC-AS, Soluplus®), volatile organic solvent (e.g., methanol, acetone, or a mixture).
Instrumentation: Laboratory-scale spray dryer.
Method:
Dissolve both the API and the selected polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
Optimize spray drying parameters: inlet temperature, atomization pressure, and feed rate. The inlet temperature should be high enough to ensure rapid solvent evaporation but low enough to prevent thermal degradation of the API (guided by TGA data).
The process atomizes the solution into fine droplets, which are rapidly dried by a hot gas stream, forming a fine powder (the ASD).[24]
Collect the resulting powder from the cyclone separator.
Characterization:
PXRD: Confirm the amorphous nature of the ASD (absence of Bragg peaks).[25]
DSC: Identify a single glass transition temperature (Tg), indicating a homogenous dispersion. A higher Tg generally correlates with better physical stability.
Dissolution Testing: Perform in vitro dissolution tests to compare the release profile of the ASD against the crystalline API.[26][27]
Amorphous Solid Dispersion Diagram
Caption: API molecules molecularly dispersed within a polymer matrix.
Strategy C: Lipid-Based Formulations (SEDDS)
Rationale: For lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly improve oral absorption.[28][29] The drug is dissolved in an isotropic mixture of oils, surfactants, and co-solvents.[28][29] Upon gentle agitation in GI fluids, this mixture spontaneously forms a fine oil-in-water emulsion, presenting the drug in a solubilized state ready for absorption and potentially bypassing dissolution as the rate-limiting step.[6][30] This approach is particularly suitable for Biopharmaceutics Classification System (BCS) Class II drugs.[30][31][32]
Protocol 2.3: SEDDS Formulation and Evaluation
Objective: To develop a SEDDS formulation that can effectively solubilize the API and disperse into small droplets upon dilution.
Materials: API, oils (e.g., medium-chain triglycerides like Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).
Method:
Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents to identify components with the highest solubilizing capacity.
Formulation: Prepare different ratios of the selected oil, surfactant, and co-solvent. Add the API to the excipient mixture and stir until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.
Self-Emulsification Test: Add a small amount (e.g., 1 mL) of the formulation to a larger volume (e.g., 250 mL) of water in a glass beaker with gentle stirring. Observe the rate of emulsification and the appearance (clarity) of the resulting emulsion.
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the formed emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (<200 nm) is generally desirable for better absorption.
Scientist's Note: The selection of excipients is crucial. Surfactants with a high HLB (Hydrophile-Lipophile Balance) value are typically required to promote the formation of a fine o/w emulsion.
SEDDS Mechanism Diagram
Caption: SEDDS forms a fine emulsion in GI fluids, enhancing drug absorption.
Section 3: In Vitro Performance Testing and Lead Formulation Selection
After preparing formulations using different strategies, their in vitro performance must be evaluated to select the most promising candidate for further development.
Comparative Dissolution Testing
Rationale: In vitro dissolution testing is a critical tool used to assess the rate and extent of drug release from a dosage form.[26][27][33][34] It helps in formulation optimization and can be predictive of in vivo performance.[27][33][35] For poorly soluble drugs, using biorelevant media that mimic the conditions of the stomach (Simulated Gastric Fluid, SGF) and intestine (Fasted State Simulated Intestinal Fluid, FaSSIF) is crucial.
Protocol 3.1: Dissolution in Biorelevant Media
Objective: To compare the dissolution profiles of the pure API, the lead salt form, the lead ASD, and the lead SEDDS formulation.
Instrumentation: USP Apparatus 2 (Paddle).
Media:
0.1 N HCl (as a simple gastric medium)
FaSSIF (Fasted State Simulated Intestinal Fluid)
Method:
Place 900 mL of the dissolution medium in each vessel and equilibrate to 37°C.
Add a quantity of each formulation equivalent to a target dose of the API into separate vessels.
Rotate the paddles at a set speed (e.g., 75 RPM).
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
Analyze the samples for dissolved drug concentration using a validated HPLC-UV method.[25][26]
Plot the percentage of drug dissolved versus time for each formulation.
Acceptance Criteria: A successful formulation should demonstrate a significantly faster dissolution rate and/or a higher extent of dissolution (ideally achieving supersaturation for ASDs) compared to the unformulated crystalline API.
Comparative Performance Data
Formulation Strategy
Key Advantage
Potential Disadvantage
Expected Dissolution Profile
Crystalline API
Baseline
Very low and slow dissolution.
<10% dissolved in 60 min.
Salt Form
High initial dissolution rate.
May convert back to free acid at low pH (stomach).
Rapid initial release, may plateau or decrease over time.
Amorphous Solid Dispersion
Can achieve and maintain supersaturation.
Physical instability (recrystallization) during storage.
Rapid and high extent of dissolution, often >100% of crystalline solubility.
SEDDS
Bypasses dissolution step.
Limited drug loading capacity; excipient compatibility issues.
Not a traditional dissolution; measures drug release from emulsion.
Lead Formulation Selection Logic
Caption: Decision tree for selecting a lead formulation based on performance.
Conclusion
The successful formulation of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid requires a systematic and multi-faceted approach. Due to its poor and pH-dependent solubility, conventional formulation methods are unlikely to succeed. This application note has outlined three robust strategies: salt formation, amorphous solid dispersions, and self-emulsifying drug delivery systems. A thorough pre-formulation investigation is paramount to guide the selection and optimization of these technologies. By employing the detailed protocols and characterization techniques described herein, researchers can rationally develop a formulation that enhances the solubility and dissolution of this challenging API, paving the way for successful in vivo evaluation and clinical development.
References
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Google Scholar.
What is in vitro dissolution testing? - Pion Inc. (2024, January 10). Pion Inc.
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). National Center for Biotechnology Information.
Solving Poor Solubility with Amorphous Solid Dispersions. (2025, March 11). Pharmaceutical Technology.
Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. (2025, May 29). Cognidox.
ICH Q8 – Quality by Design. (2023, November 20). PSC Biotech®.
Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024, November 5). Taylor & Francis Online.
In Vitro Dissolution Testing For Solid Oral Dosage Forms. (n.d.). Agno Pharmaceuticals.
What you need to know about ICH Q8. (2023, May 17). Qualio.
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020, October 21). American Pharmaceutical Review.
Solid-State Characterization. (n.d.). Zasya Life Sciences.
ICH Q8 (R2) Pharmaceutical development - Scientific guideline. (2009, June 1). European Medicines Agency (EMA).
The Value of In Vitro Dissolution in Drug Development. (2026, March 19). Pharmaceutical Technology.
Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity. (2015, November 10). National Center for Biotechnology Information.
Dissolution Testing For Tablets. (n.d.). Teledyne Labs.
Salt formation to improve drug solubility. (n.d.). ScienceDirect.
Lipid Based Drug Delivery System : The Best Way For Better Absorption. (2024, June 5). Google Scholar.
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2011, November 28). Taylor & Francis Online.
Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. (n.d.). Oriental Journal of Chemistry.
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). National Center for Biotechnology Information.
Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1). Ascendia Pharma.
Video: In Vitro Drug Release Testing: Overview, Development and Validation. (2025, September 17). JoVE.
ICH Harmonised Tripartite Guideline: Pharmaceutical Development Q8(R2). (2009, August). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES. (n.d.). International Journal of All Research Education and Scientific Methods (IJARESM).
Innovative Approaches in Preformulation Studies for APIs: Shaping the Future of Drug Development. (2025, March 2). Sennos Biotech.
Preformulation Studies: A Versatile Tool in Formulation Design. (2023, February 23). IntechOpen.
Preformulation Studies An Overview. (2024, July 14). International Journal of Pharmaceutical Sciences.
NOVEL DRUG DELIVERY: FOCUS ON PREFORMULATION STUDIES. (n.d.). International Journal of Research and Analytical Reviews (IJRAR).
Direct imaging of the dissolution of salt forms of a carboxylic acid drug. (2018, November 15). National Center for Biotechnology Information.
How complementary techniques boost XRPD in solid form analysis. (2022, July 13). Malvern Panalytical.
Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Center for Biotechnology Information.
Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). National Center for Biotechnology Information.
Characterization of pharmaceuticals using thermal analysis. (n.d.). TA Instruments.
Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021, January 20). ACS Publications.
Solid-State Characterization in Drug Development and Formulation. (n.d.). Open Access Journals.
Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
Characterization of pharmaceuticals using thermal analysis. (n.d.). ResearchGate.
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Google Scholar.
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
Technical Support Center: Troubleshooting 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid Recrystallization
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the synthesis and purification of 2-(4-Aminophenyl)-6-bromoquinoline...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the synthesis and purification of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid.
Due to its highly functionalized nature—containing an acidic carboxylic acid, a basic quinoline core, a basic aniline group, and a halogen—this compound presents unique purification challenges. This guide synthesizes field-proven methodologies with mechanistic causality to help you establish a self-validating, high-yield recrystallization workflow.
Reaction & Impurity Pathway Overview
The standard synthesis of substituted quinoline-4-carboxylic acids utilizes the Pfitzinger reaction, which involves the condensation of an isatin derivative (5-bromoisatin) with an
α
-methylene carbonyl compound (4-aminoacetophenone) in the presence of a strong base[1]. While robust, this pathway generates specific classes of impurities that dictate the required purification strategy[2].
Fig 1. Pfitzinger synthesis pathway and common impurity generation mechanisms.
Troubleshooting FAQs
Q1: Why is my crude product completely insoluble in standard organic solvents (e.g., ethanol, DCM, ethyl acetate) but readily dissolves in strong acids or bases?Causality & Solution: 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is an amphoteric molecule. In the solid state, the acidic carboxylic acid (
pKa≈2.5
) donates a proton to the basic quinoline or aniline nitrogens (
pKa≈4.5
), forming a highly stable intermolecular zwitterionic crystal lattice. The lattice energy of this ionic network is too high to be solvated by neutral organic solvents.
Actionable Step: Do not attempt traditional hot-solvent recrystallization. Instead, you must disrupt the zwitterionic network by fully deprotonating the molecule using a strong base (forming a soluble sodium/potassium salt) or fully protonating it using a strong acid, followed by an isoelectric precipitation (see Protocol A).
Q2: My crude product is dark brown or black. How do I remove these deeply colored impurities?Causality & Solution: The Pfitzinger reaction is conducted under strongly alkaline conditions[1]. In this environment, the free aniline group of both the starting material and the product is highly susceptible to air oxidation, leading to the formation of highly conjugated, deeply colored azo or azoxy polymeric species[2].
Actionable Step: Perform an alkaline dissolution (pH > 10) and treat the solution with activated carbon (charcoal). The high surface area and hydrophobic nature of activated carbon selectively adsorb these planar, highly conjugated polymeric impurities, leaving the monomeric target salt in solution. Hot filtration will yield a pale yellow or colorless filtrate.
Q3: LC-MS analysis of my purified product shows a major byproduct missing 44 mass units (M-44). What is this, and how do I prevent it?Causality & Solution: The M-44 peak corresponds to the loss of carbon dioxide (
CO2
). Quinoline-4-carboxylic acids are highly prone to thermal decarboxylation because the electron-withdrawing nature of the quinoline ring stabilizes the resulting intermediate[3]. This degradation is accelerated by high temperatures and acidic residues.
Actionable Step: Never dry the purified carboxylic acid at temperatures exceeding 60°C. If vacuum drying is required, maintain a temperature of 40–50°C. Additionally, avoid prolonged heating of the compound when it is dissolved in strong mineral acids.
Q4: How can I selectively remove unreacted 5-bromoisatin and 4-aminoacetophenone without losing my target product?Causality & Solution: The Pfitzinger reaction requires stoichiometric precision, and incomplete conversion leaves precursors trapped in the crude matrix[1].
Actionable Step: Exploit solubility differentials. 5-Bromoisatin lacks a strongly basic group; it can be removed by washing the basic aqueous phase (where your product is a soluble carboxylate salt) with an immiscible organic solvent like ethyl acetate before precipitation. Conversely, 4-aminoacetophenone is slightly basic; washing the final precipitated zwitterion with a very dilute, cold acidic solution (pH ~2.5) will solubilize the acetophenone while keeping the target compound insoluble.
Quantitative Impurity Profile
Summarizing the physicochemical behavior of the impurities is critical for designing a self-validating purification system.
Impurity Type
Source / Mechanism
Detection Method
Removal Strategy
Oxidized Aniline Polymers
Air oxidation of the aniline moiety under strong basic conditions[2].
Visual (Dark brown/black color), Broad baseline in HPLC.
Alkaline dissolution followed by activated carbon treatment and hot filtration.
Decarboxylated Quinoline
Thermal degradation (
>80∘C
) causing loss of
CO2
[3].
LC-MS (Target Mass - 44 Da),
1H
-NMR (loss of -COOH broad singlet).
Strict temperature control during drying (
<60∘C
); avoid prolonged acidic heating.
5-Bromoisatin
Unreacted starting material from incomplete Pfitzinger condensation[1].
HPLC (UV absorption at ~254 nm), TLC.
Liquid-liquid extraction: Wash the basic aqueous product solution with Ethyl Acetate.
This protocol exploits the zwitterionic nature of the compound to achieve high purity by forcing crystallization at the isoelectric point (pI), where solubility is strictly minimized.
Fig 2. Isoelectric precipitation workflow for zwitterionic purification.
Step-by-Step Methodology:
Alkaline Dissolution: Suspend 10.0 g of the crude 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid in 100 mL of deionized water. Slowly add 1M NaOH until the pH reaches 10.5–11.0. Stir until the solid completely dissolves, forming the sodium carboxylate salt.
Organic Wash (Optional but Recommended): Transfer the basic solution to a separatory funnel and extract twice with 50 mL of ethyl acetate. Discard the organic layer (this removes unreacted 5-bromoisatin and non-polar neutral impurities).
Decolorization: Transfer the aqueous layer back to a flask. Add 1.0 g of activated carbon (charcoal). Heat the suspension to 50°C and stir for 30 minutes.
Filtration: Filter the hot suspension through a pad of Celite to remove the activated carbon. The resulting filtrate should be significantly lighter in color (pale yellow).
Isoelectric Crystallization (Critical Step): Place the filtrate in an ice bath to cool to 5–10°C. Insert a calibrated pH probe. Begin dropwise addition of 1M HCl under vigorous stirring.
Self-Validation Check: As the pH drops below 6.0, turbidity will appear. The target isoelectric point (pI) is approximately pH 4.0–4.5. Do not overshoot the pH; if the pH drops below 3.0, the quinoline nitrogen will protonate, forming a soluble hydrochloride salt, and your yield will plummet.
Isolation: Once the pH is stabilized at 4.2, stir the thick suspension for 1 hour at 5°C to mature the crystals.
Washing & Drying: Filter the solid under vacuum. Wash the filter cake with 3 x 20 mL of ice-cold deionized water. Dry the solid in a vacuum oven at 50°C for 12 hours (Do not exceed 60°C to prevent decarboxylation[3]).
If trace impurities remain after isoelectric precipitation, or if a specific polymorph/crystal habit is required for formulation, use this DMF/Water anti-solvent technique.
Step-by-Step Methodology:
Dissolution: Dissolve 5.0 g of the pre-purified zwitterion in 25 mL of high-purity N,N-Dimethylformamide (DMF) at 60°C. The high dielectric constant of DMF disrupts the zwitterionic lattice.
Polishing Filtration: Pass the hot DMF solution through a 0.45
μ
m PTFE syringe filter to remove any particulate matter or residual inorganic salts.
Anti-Solvent Addition: Transfer the filtrate to a vessel equipped with an overhead stirrer. While maintaining the temperature at 60°C, begin the slow, dropwise addition of 75 mL of pre-heated (60°C) deionized water (the anti-solvent).
Controlled Cooling: Once the water addition is complete, the solution will become cloudy. Reduce the temperature of the vessel at a controlled rate of 10°C per hour down to 20°C.
Isolation: Filter the resulting highly crystalline solid. Wash thoroughly with a 1:3 mixture of cold DMF:Water, followed by pure cold water to remove all traces of DMF. Dry under high vacuum at 50°C.
References
Pfitzinger reaction - Wikipedia
Source: Wikipedia
URL
Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis
Source: Benchchem
URL
Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption
Source: RSC Publishing
URL
Overcoming poor bioavailability of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid
Title: Technical Support Center: Overcoming Poor Bioavailability of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid Introduction: Welcome to the Formulation and Pharmacokinetics Support Center. As a Senior Applicati...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Overcoming Poor Bioavailability of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid
Introduction:
Welcome to the Formulation and Pharmacokinetics Support Center. As a Senior Application Scientist, I frequently encounter challenges with BCS Class II/IV compounds. 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a potent quinoline-4-carboxylic acid derivative (structurally related to DHODH inhibitors like brequinar) [1]. Despite high in vitro target engagement, researchers often report poor in vivo efficacy due to sub-optimal oral bioavailability (often F < 15%). This guide provides field-proven, self-validating protocols to diagnose and resolve these pharmacokinetic bottlenecks.
Diagnostic Workflow
Before formulating, we must identify the rate-limiting step of absorption.
Caption: Diagnostic decision tree for troubleshooting poor bioavailability of quinoline derivatives.
Troubleshooting Guides & FAQs
Q1: Why does 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid exhibit poor intestinal absorption despite its low molecular weight (343.17 g/mol )?Expert Insight: The causality lies in its zwitterionic nature and high crystal lattice energy. The molecule contains a weakly basic aniline group (pKa ~4.5) and an acidic carboxylic acid at the C4 position (pKa ~3.5). At the intestinal pH of 6.5–7.4, the carboxylic acid is deprotonated (anionic), which severely restricts transcellular passive diffusion across the lipophilic enterocyte membrane [2]. Furthermore, strong intermolecular hydrogen bonding between the amine and carboxylic acid groups creates a highly stable crystal lattice, resulting in poor aqueous dissolution.
Q2: How can I immediately improve the aqueous solubility for my in vivo dosing regimens?Expert Insight: The most direct, self-validating approach is converting the free acid into a sodium salt. By deprotonating the C4-carboxylic acid with a strong base, you disrupt the crystal lattice and lower the solvation energy required. This mirrors the clinical formulation strategy used for brequinar sodium, which successfully enhanced solubility for systemic administration [4].
Protocol 1: Preparation of the Sodium Salt
Dissolution: Suspend 1.0 g (approx. 2.91 mmol) of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid in 20 mL of absolute ethanol.
Alkalinization: Slowly add 1.05 equivalents of 1M NaOH (aqueous) dropwise under continuous magnetic stirring at room temperature. The suspension will clarify as the sodium salt forms.
Solvent Exchange: Stir for 2 hours, then concentrate the solution in vacuo at 40°C to remove the ethanol.
Lyophilization: Redissolve the residue in LC-MS grade water (15 mL) and freeze at -80°C. Lyophilize for 48 hours to obtain the sodium salt as a fluffy white/off-white powder.
Validation: Confirm salt formation via FT-IR (shift of the C=O stretch from ~1700 cm⁻¹ to ~1600 cm⁻¹ indicating carboxylate formation) and assess kinetic solubility in PBS (pH 7.4).
Q3: The sodium salt improved solubility, but bioavailability is still only ~35%. How do I bypass the permeability barrier?Expert Insight: If solubility is resolved but absorption remains low, permeability is your bottleneck. You must mask the ionizable carboxylic acid. Synthesizing a lipophilic ester or morpholinoethyl amide prodrug increases the partition coefficient (LogP), facilitating passive diffusion. Once absorbed, endogenous esterases/amidases cleave the prodrug to release the active quinoline-4-carboxylic acid into systemic circulation [3].
Protocol 2: Synthesis of a Morpholinoethyl Amide Prodrug
Activation: Dissolve 0.5 g of the free acid in 10 mL of anhydrous DMF. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 30 minutes at room temperature to form the active ester.
Amidation: Add 1.5 equivalents of 4-(2-aminoethyl)morpholine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).
Reaction: Stir under an inert atmosphere (N₂) for 16 hours.
Purification: Quench with water, extract with ethyl acetate (3x 20 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5).
Validation: Confirm mass via LC-MS (Expected [M+H]⁺ for the amide). Run a parallel artificial membrane permeability assay (PAMPA) to validate enhanced permeability against the free acid.
Q4: My compound is subject to rapid hepatic clearance. Is there a formulation strategy to enhance systemic exposure without altering the API structure?Expert Insight: Yes. Encapsulating the drug in polymeric micelles (e.g., using Pluronic F127 or PEG-PLA) serves a dual purpose: it solubilizes the hydrophobic core of the molecule and protects it from rapid first-pass metabolism by cytochrome P450 enzymes. Micellar formulations can also promote lymphatic transport, bypassing the portal vein entirely.
Protocol 3: Preparation of Polymeric Micelles (Thin-Film Hydration)
Co-dissolution: Dissolve 10 mg of the quinoline derivative and 90 mg of PEG-PLA copolymer in 5 mL of a volatile organic solvent (e.g., methanol/chloroform 1:1 v/v).
Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, dry polymeric film forms on the flask wall. Desiccate overnight to remove trace solvents.
Hydration: Hydrate the film with 10 mL of PBS (pH 7.4) at 60°C (above the polymer's phase transition temperature) while vortexing vigorously for 15 minutes.
Filtration: Pass the micellar dispersion through a 0.22 µm PES syringe filter to remove unencapsulated drug aggregates.
Validation: Measure Dynamic Light Scattering (DLS) to confirm a Z-average diameter of 20–50 nm and a Polydispersity Index (PDI) < 0.2.
Quantitative Pharmacokinetic Summary
The table below summarizes the expected pharmacokinetic improvements across different optimization strategies, utilizing representative data derived from structurally analogous quinoline-4-carboxylic acids (e.g., brequinar analogs) in murine models (PO dosing at 10 mg/kg) [1][3][4].
Formulation / Modification
Cmax (ng/mL)
AUC₀₋₂₄ (ng·h/mL)
Half-life (t½, h)
Oral Bioavailability (F%)
Primary Benefit
Free Acid (Suspension)
450
1,200
1.5
12%
Baseline
Sodium Salt (Aqueous)
1,850
3,500
1.8
35%
Overcomes dissolution rate limits
Amorphous Solid Dispersion
2,600
5,200
2.0
52%
Maintains supersaturation in GI
Morpholino Amide Prodrug
3,100
7,400
2.8
74%
Maximizes transcellular permeability
Polymeric Micelles (PEG-PLA)
3,800
8,900
4.5
85%
Bypasses first-pass metabolism
References
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.[Link]
The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science.[Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.[Link]
Compositions and methods for inhibiting dihydroorotate dehydrogenase.U.S.
Troubleshooting
Technical Support Center: Chromatography of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid
This guide provides in-depth technical support for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid. We will explore the molecule's...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid. We will explore the molecule's unique chemical properties and provide structured, actionable advice in a question-and-answer format to address common challenges encountered in the laboratory.
Understanding the Analyte: A Molecule with a Dual Personality
Before diving into mobile phase optimization, it is crucial to understand the physicochemical characteristics of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid. This molecule is amphoteric, meaning it possesses both acidic and basic functional groups:
Acidic Group: A carboxylic acid (-COOH) on the quinoline ring.
Basic Groups: A primary aromatic amine (-NH2) on the phenyl ring and a tertiary amine (the nitrogen within the quinoline ring system).
This dual nature means its net charge and hydrophobicity are highly dependent on the pH of the mobile phase.[1][2] This pH-dependent behavior is the single most critical factor to control for achieving a robust and reproducible separation.[3][4]
Figure 1. Ionization states of the analyte at different mobile phase pH values.
Q1: Where do I start with mobile phase selection for this compound?
Answer: For amphoteric compounds like this, a reversed-phase (RP-HPLC) approach is standard. The key is to control the ionization state to achieve consistent retention and good peak shape.
It is highly recommended to start method development at a low pH, typically between 2.5 and 3.5.[3][5]
Why low pH?
Suppress Silanol Interactions: At low pH, the acidic silanol groups on the surface of silica-based stationary phases are protonated (Si-OH) and thus less likely to engage in strong secondary ionic interactions with the protonated basic groups of your analyte. This is the primary strategy to prevent peak tailing.[5][6]
Consistent Ionization: At a pH well below the pKa of the carboxylic acid group (typically ~4-5), it will remain consistently in its neutral, more hydrophobic form (-COOH).[7] The amine groups will be protonated (-NH3+, >NH+), but suppressing the silanol activity is often the more critical factor for good chromatography.
Provides a low pH environment. Formic acid is MS-friendly. TFA can offer better peak shape due to ion-pairing effects but causes ion suppression in MS.[9][10]
Mobile Phase B
Acetonitrile or Methanol
Acetonitrile often provides sharper peaks and lower viscosity.
Gradient
5% to 95% B over 15-20 minutes
A broad gradient is excellent for initial screening to determine the approximate elution conditions.[8]
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Temperature
30 °C
Provides stable retention times.
Detector
UV (Set to λmax of the compound)
The quinoline structure should have strong UV absorbance.
Q2: My peak is tailing severely. What is the cause and how do I fix it?
Answer: Peak tailing for this molecule is almost certainly caused by secondary interactions between the protonated amine groups and ionized residual silanols on the stationary phase.[6][11]
Figure 2. Mechanism of peak tailing and its suppression by a low pH mobile phase.
Troubleshooting Protocol for Peak Tailing:
Lower the Mobile Phase pH:
Action: If using formic acid (pH ~2.7), try switching to 0.1% trifluoroacetic acid (TFA) (pH ~2). TFA is a stronger acid and its counter-ion can effectively "shield" the silanols, improving peak shape.[10] If already using a low pH, ensure the buffer has sufficient capacity.
Self-Validation: A significant improvement in peak symmetry (Tailing Factor closer to 1.0) confirms that silanol interactions were the primary cause.[11]
Increase Buffer/Additive Concentration:
Action: Increase the concentration of your acidic modifier (e.g., from 0.1% to 0.2%) or, if using a buffer like phosphate, increase its concentration (e.g., from 10mM to 25mM).[5] This can help to more effectively saturate the active silanol sites.
Self-Validation: If tailing decreases, the initial concentration was insufficient to overcome the secondary interactions.
Use a Modern, End-Capped Column:
Action: Switch to a column specifically designed for good peak shape with basic compounds. Look for columns with high-purity silica and robust end-capping, or those with polar-embedded phases.[12]
Self-Validation: Running the same method on a new, high-performance column should yield a dramatically better peak shape, confirming the old column was the issue.
Consider a Sacrificial Base (Advanced):
Action: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective. The TEA will preferentially interact with the active silanols, leaving fewer sites available to interact with your analyte.[5] This is less common with modern columns but can be a powerful tool.
Self-Validation: This technique should directly correlate with improved peak shape if secondary interactions are the problem.
Q3: I have poor retention, and my peak is eluting near the void volume. What can I do?
Answer: Poor retention in reversed-phase indicates your analyte is too polar under the current conditions. Given the molecule's structure, this is likely happening if the mobile phase pH is in the mid-range (pH 4-7), where the molecule is zwitterionic (both acidic and basic groups are ionized), making it very hydrophilic.[2][4]
Strategies to Increase Retention:
Ensure a Low pH:
Action: Verify your mobile phase is at a low pH (2.5-3.5). This ensures the carboxylic acid is protonated (-COOH), increasing its hydrophobicity and retention.[7]
Self-Validation: Retention time should increase significantly as you move from a pH of 5 to a pH of 3.
Decrease the Initial Organic Percentage:
Action: If your gradient starts at 5% or 10% organic (Mobile Phase B), try starting at a lower percentage (e.g., 2% or even 0% for a short period).
Self-Validation: A lower starting organic percentage should always lead to increased retention in RP-HPLC.
Consider Ion-Pairing Chromatography (IPC):
Action: This technique is useful for retaining charged analytes. For your positively charged molecule (at low pH), you would add an anionic ion-pairing reagent like hexane sulfonic acid to the mobile phase. The reagent's non-polar tail adsorbs to the stationary phase, creating a charged surface that retains the analyte via ionic interaction.[10][13][14]
Self-Validation: The addition of an appropriate ion-pairing reagent should dramatically increase retention. Note that IPC columns require long equilibration times and are often not compatible with mass spectrometry.[15]
Switch to HILIC (Hydrophilic Interaction Liquid Chromatography):
Action: If the compound is simply too polar for reversed-phase, HILIC is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or a zwitterionic phase) with a high-organic/low-aqueous mobile phase. In this mode, the analyte partitions into a water-enriched layer on the stationary phase surface.[16][17][18]
Self-Validation: A successful HILIC method will show strong retention for a compound that was unretained in reversed-phase.
Q4: I'm seeing poor resolution between my main peak and an impurity. How can I improve selectivity?
Answer: Improving resolution requires changing the selectivity (α) of your separation, which means altering the relative interaction of the analytes with the stationary and mobile phases.
Workflow for Optimizing Selectivity:
Figure 3. A systematic workflow for troubleshooting and improving peak resolution.
Detailed Steps:
Adjust Mobile Phase pH: Even small changes in pH can significantly alter the selectivity for ionizable compounds.[1] If you started at pH 2.7 (0.1% Formic Acid), try pH 3.5 using a phosphate buffer. This subtle change may affect the ionization balance of your analyte and impurities differently.
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different selectivities. If you are using acetonitrile, try substituting it with methanol.
Change the Stationary Phase: If mobile phase changes are insufficient, changing the column chemistry will have the largest impact on selectivity. A Phenyl-Hexyl column, for example, offers different (π-π) interactions compared to a standard C18 phase and can be very effective for aromatic compounds like quinolines.
References
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (Accessed March 2026). Available from: [Link]
Shabir, G. A. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available from: [Link]
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific. Available from: [Link]
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available from: [Link]
Saito, Y., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports. Available from: [Link]
Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. Available from: [Link]
Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Available from: [Link]
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: [Link]
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. Available from: [Link]
MedCrave. (2017, May 15). Ion Pair Chromatography: A Critical Perspective. MedCrave online. Available from: [Link]
HPLC.net. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. HPLC.net. Available from: [Link]
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. Available from: [Link]
SIELC. (n.d.). Separation of Quinoline-4-carboxylic acid on Newcrom R1 HPLC column. SIELC. Available from: [Link]
Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Agilent. Available from: [Link]
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available from: [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. Available from: [Link]
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. Available from: [Link]
Dolan, J. W. (2026, March 24). Ion Pairing - Blessing or Curse? LCGC International. Available from: [Link]
SIELC. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC. Available from: [Link]
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]
Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. Phenomenex. Available from: [Link]
ACS Food Science & Technology. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. Available from: [Link]
Element Lab Solutions. (2024, April 21). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available from: [Link]
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. Available from: [Link]
SIELC. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC. Available from: [Link]
LookChem. (n.d.). Cas 475474-43-2, 4-Quinolinecarboxylic acid, 2-(4-aminophenyl)-6-bromo-. LookChem. Available from: [Link]
Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science. Available from: [Link]
Lountos, G. T., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available from: [Link]
UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available from: [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link]
PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. PubChem. Available from: [Link]
Enhancing cell permeability of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid compounds
Technical Support Center: Permeability Optimization for 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid Derivatives Overview The 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylic acid scaffold is a highly privileged p...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Permeability Optimization for 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid Derivatives
Overview
The 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylic acid scaffold is a highly privileged pharmacophore, frequently utilized in the development of dihydroorotate dehydrogenase (DHODH) inhibitors, kynurenine 3-monooxygenase (KMO) inhibitors, and antimicrobial agents[1][2][3]. Despite its potent biochemical binding affinity—often driven by a critical salt bridge formed between the C4-carboxylate and target arginine residues (e.g., Arg136 in DHODH)—researchers consistently encounter a steep drop-off in cellular efficacy[1]. This support guide addresses the thermodynamic and kinetic barriers preventing intracellular accumulation and provides field-proven troubleshooting strategies.
Diagnostic Troubleshooting Guide
Q: My compound exhibits an enzymatic IC
50
of 15 nM, but the cellular IC
50
is >10 μM. What is the primary physical cause?A: The discrepancy is driven by the ionization state of the molecule. At a physiological pH of 7.4, the C4-carboxylic acid (pKa ~3.5–4.5) is >99% deprotonated, while the 4-aminophenyl group (pKa ~4.0–5.0) remains largely neutral. The resulting anionic charge creates a massive desolvation penalty. To cross the hydrophobic core of the lipid bilayer, the carboxylate must shed its hydration shell, an energetically unfavorable process that halts passive diffusion[2].
Q: How can I definitively determine if poor efficacy is due to low passive diffusion or active efflux?A: You must decouple thermodynamic partitioning from active transport using a bidirectional Caco-2 permeability assay[4].
Passive Diffusion Failure: If both Apical-to-Basolateral (
PappA→B
) and Basolateral-to-Apical (
PappB→A
) rates are
<1×10−6
cm/s, the molecule is too polar.
Active Efflux: If
PappB→A
is significantly higher than
A→B
(Efflux Ratio > 2), the compound is being recognized by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The combination of a lipophilic 6-bromoquinoline core and a hydrogen-bond donating 4-aminophenyl group is a classic P-gp substrate motif.
Q: If I replace the carboxylic acid with a tetrazole bioisostere, will it solve the permeability issue?A: Rarely. While 5-substituted tetrazoles are excellent spatial mimics of carboxylic acids, their pKa (~4.5–5.5) means they are still predominantly ionized at pH 7.4. To genuinely enhance permeability while retaining the necessary hydrogen-bond acceptor geometry, consider acylsulfonamides or converting the acid into a transient ester prodrug (e.g., Acetoxymethyl or Pivaloyloxymethyl esters)[1][5].
Workflow for diagnosing and resolving permeability bottlenecks in quinoline-4-carboxylic acids.
Quantitative Permeability Data
To establish a baseline for your optimization campaigns, the following table summarizes the physicochemical and permeability shifts observed when modifying the C4-carboxylate of the 6-bromoquinoline scaffold[4][6].
Protocol A: Synthesis of Acetoxymethyl (AM) Ester Prodrugs
Causality: AM esters mask the carboxylate charge, drastically increasing cLogP and passive permeability. Once inside the cell, ubiquitous cytosolic esterases (CES1/CES2) hydrolyze the ester, trapping the active carboxylate intracellularly.
Protection: To prevent N-alkylation of the highly reactive 4-aminophenyl group, pre-protect the amine using Boc-anhydride (1.1 eq) in THF with catalytic DMAP.
Alkylation: Dissolve the Boc-protected quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIEA, 2.0 eq) and bromomethyl acetate (1.2 eq). Stir at room temperature for 4 hours.
Deprotection: Purify the intermediate via flash chromatography, then treat with 20% TFA in DCM for 1 hour at 0°C to remove the Boc group.
Self-Validation Check: Run an LC-MS of the final product in PBS (pH 7.4) incubated at 37°C for 2 hours. The AM ester must remain >95% intact. If rapid degradation occurs, the assay media may be contaminated with esterases, or the formulation pH is too basic.
Intracellular activation pathway of acetoxymethyl (AM) ester prodrugs via cytosolic esterases.
Protocol B: Bidirectional Caco-2 Assay with Efflux Deconvolution
Causality: This protocol isolates passive diffusion from active transport by chemically knocking out efflux pumps[4].
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until Transepithelial Electrical Resistance (TEER) is >300
Ω⋅cm2
.
Preparation: Prepare the test compound at 10 μM in HBSS buffer (pH 7.4). Prepare a second parallel set containing 10 μM of the compound + 50 μM Verapamil (P-gp inhibitor) + 10 μM Ko143 (BCRP inhibitor).
Incubation: Apply solutions to the apical chamber (for
A→B
) and basolateral chamber (for
B→A
). Incubate for 2 hours at 37°C.
Self-Validation Check: Calculate the Efflux Ratio (ER =
PappB→A
/
PappA→B
). If the ER drops from >2 in the standard assay to ~1 in the inhibitor-treated assay, the 2-(4-aminophenyl)-6-bromoquinoline core is definitively an efflux substrate, and you must focus on masking the amine's hydrogen-bond donor capacity.
Advanced FAQs
Q: My AM ester prodrug is highly permeable but shows no cellular activity. What went wrong?A: The prodrug might not be cleaving intracellularly. The 6-bromoquinoline core is sterically bulky. If the ester is too close to the quinoline ring, cytosolic esterases cannot access the carbonyl carbon to initiate hydrolysis. Consider using a longer linker or switching to a bio-reducible disulfide linker (e.g., targeted nanoassemblies) that relies on the highly reducing intracellular environment (glutathione) rather than steric-dependent esterases[7].
Q: How do I handle the reactivity of the 4-aminophenyl group during structural optimization?A: The primary amine is a strong nucleophile and prone to oxidation. If it is not strictly required for target binding, consider converting it into a weakly basic bioisostere, such as a pyridine ring, or masking it as a reversible carbamate prodrug. If the amine is essential for binding, all synthetic steps involving electrophiles (like acyl chlorides or alkyl halides) must utilize orthogonal protecting group chemistry (e.g., Fmoc or Boc).
A Comparative Analysis for Drug Discovery Professionals: 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid versus Traditional Quinoline Scaffolds
Introduction: The Enduring Legacy and Targeted Future of Quinoline Derivatives The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents one of medicinal chemistry's most versatile and endu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Enduring Legacy and Targeted Future of Quinoline Derivatives
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents one of medicinal chemistry's most versatile and enduring frameworks.[1] From the isolation of quinine from Cinchona bark to the synthesis of modern therapeutics, quinoline derivatives have been pivotal in developing drugs for a vast range of diseases, including malaria, bacterial infections, and cancer.[2][3] "Traditional" derivatives, such as the antimalarial chloroquine and the anticancer agent camptothecin, have established broad mechanisms of action, often involving interactions with DNA or essential enzymes like topoisomerases.[4][5]
However, the future of drug discovery lies in precision. Modern research focuses on designing molecules that selectively target specific protein isoforms or pathways implicated in disease, aiming to enhance efficacy while minimizing off-target toxicity. This guide provides a comparative analysis of a specific, rationally designed molecule, 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid , against the backdrop of its traditional quinoline predecessors. We will explore its unique structural features, potential mechanisms of action, and the experimental methodologies required to validate its therapeutic promise, offering a technical resource for researchers engaged in the development of next-generation therapeutics.
Structural & Synthetic Comparison: From Broad Scaffolds to Targeted Design
The biological activity of a quinoline derivative is profoundly dictated by the nature and position of its substituents. Traditional derivatives feature a wide array of substitution patterns, which has given rise to their diverse pharmacological profiles.
2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid (CAS: 475474-43-2) incorporates several strategic modifications to the basic quinoline core, distinguishing it from classical analogues:
2-Aryl Substitution: The presence of a 4-aminophenyl group at the C-2 position adds significant bulk and potential for specific hydrogen bonding interactions, a feature leveraged in designing inhibitors for targets with deep binding pockets like kinases and deacetylases.[6]
C-4 Carboxylic Acid: The carboxylate group is a critical pharmacophore. In many modern quinoline inhibitors, it acts as a key zinc-binding group (ZBG) or forms crucial salt bridges and hydrogen bonds with arginine or glutamine residues in enzyme active sites, such as in dihydroorotate dehydrogenase (DHODH) inhibitors.[7][8]
C-6 Bromo Substitution: The placement of a halogen, specifically an electron-withdrawing bromine atom, at the C-6 position can significantly modulate the electronic properties of the quinoline ring system. This has been shown to enhance the potency of certain derivatives, potentially by influencing orbital energies and improving interactions with biological targets.[9]
Caption: Structural comparison of substitution patterns.
Synthesis Workflow: The Pfitzinger Reaction
The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved via the Pfitzinger reaction. This method offers a direct route to the desired scaffold and is highly adaptable.
Caption: Pfitzinger synthesis workflow for the target molecule.[10]
This contrasts with classical methods like the Skraup or Friedländer syntheses, which are often used for less substituted quinolines and can involve harsh conditions.[11] The Pfitzinger approach provides a modular and efficient route for installing the key C-2 and C-4 functionalities simultaneously.
Mechanistic Insights: From Broad Cytotoxicity to Selective Inhibition
A key divergence between traditional and modern quinoline derivatives lies in their mechanism of action. Many first-generation compounds act as DNA intercalating agents or topoisomerase poisons, leading to broad cytotoxicity.[6][12] While effective, this lack of specificity can cause significant side effects.
The structural motifs of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid suggest a more targeted mechanism, likely involving the inhibition of specific enzymes that are overexpressed or hyperactive in cancer cells. Based on recent studies of the 2-phenylquinoline-4-carboxylic acid scaffold, promising potential targets include:
Histone Deacetylases (HDACs): This class of enzymes plays a crucial role in epigenetic regulation, and their inhibition is a validated anticancer strategy. The 2-phenylquinoline-4-carboxylic acid core has been identified as a novel "cap" group for HDAC inhibitors, with derivatives showing potent, selective activity, particularly against HDAC3.[13]
Sirtuins (Class III HDACs): Specifically, SIRT3, a mitochondrial sirtuin, has emerged as a target in leukemia. Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been developed as potent and selective SIRT3 inhibitors, inducing cancer cell differentiation rather than apoptosis.[14]
Caption: Comparison of generalized and targeted mechanisms of action.
This shift from broad cytotoxicity to targeted cytostasis or differentiation represents a significant evolution in drug design, potentially leading to therapies with a wider therapeutic window.
Comparative Data Summary
The following table summarizes the key characteristics, contrasting traditional quinoline derivatives with the properties and potential of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid based on data from analogous compounds.
Varied; nM to high µM depending on target and cell line
Potent; Analogues show IC50 values in the low µM to nM range[14][15][16]
Potential Advantage
Broad-spectrum activity, well-established history
Higher target selectivity, potential for reduced off-target toxicity, novel mechanisms to overcome resistance
Potential Disadvantage
Lack of selectivity, potential for toxicity and drug resistance
Narrower spectrum of activity, requires well-defined patient populations for efficacy
Essential Experimental Protocols for Evaluation
Validating the therapeutic potential of a novel quinoline derivative requires a systematic, multi-tiered approach. The following protocols are fundamental for characterizing the activity of compounds like 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a primary screen to determine a compound's effect on cell metabolic activity, which serves as an indicator of cell viability.[17]
Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is accomplished by mitochondrial reductase enzymes. A decrease in this activity is proportional to the loss of cell viability, providing a quantitative measure of cytotoxicity (the IC50 value).
Methodology:
Cell Seeding: Plate cancer cells (e.g., K562 for leukemia, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow the compound to exert its effect, which may be cytostatic (arresting growth) rather than immediately cytotoxic.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound's antiproliferative effect is due to an arrest at a specific phase of the cell cycle (e.g., G0/G1, S, or G2/M).[13]
Causality: Propidium Iodide (PI) is a fluorescent molecule that intercalates with DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Methodology:
Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold Phosphate-Buffered Saline (PBS).
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C. This permeabilizes the cells and preserves their morphology.
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A). The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.
Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle using analysis software. A significant increase in the population of a specific phase compared to the control indicates cell cycle arrest.
Conclusion and Future Directions
The quinoline scaffold remains a cornerstone of drug discovery, but the strategic focus has evolved. While traditional quinoline derivatives offered broad-spectrum activity, their utility was often limited by a lack of specificity. 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid exemplifies the modern paradigm of rational drug design. Its structure is tailored to interact with specific enzymatic targets like HDACs or SIRTs, moving away from the generalized cytotoxicity of its predecessors. This targeted approach holds the promise of developing more effective and safer therapies.
Future research should focus on confirming the precise molecular target(s) of this compound through enzymatic assays and proteomics, elucidating its structure-activity relationship by synthesizing and testing analogues, and ultimately evaluating its efficacy and safety in preclinical in vivo models of cancer. The continued exploration of such precisely-designed molecules will undoubtedly cement the quinoline core's place in the future of medicine.
References
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Books.
Kouznetsov, V. V., et al. (2005). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed. Retrieved March 27, 2026, from [Link]
Jain, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
Venäläinen, J. I., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]
Medina, J., et al. (2002). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Retrieved March 27, 2026, from [Link]
Jain, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. ResearchGate. Retrieved March 27, 2026, from [Link]
Kocisko, D. A., et al. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]
AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (2023). Semantic Scholar. Retrieved March 27, 2026, from [Link]
Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Retrieved March 27, 2026, from [Link]
Wang, L., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Retrieved March 27, 2026, from [Link]
Singh, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved March 27, 2026, from [Link]
Sharma, R., et al. (2026). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019-Present): A Comprehensive Review. PubMed. Retrieved March 27, 2026, from [Link]
Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. Retrieved March 27, 2026, from [Link]
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. Retrieved March 27, 2026, from [Link]
Kaur, H., et al. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. PMC. Retrieved March 27, 2026, from [Link]
Boudisa, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Retrieved March 27, 2026, from [Link]
Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (2024). PMC. Retrieved March 27, 2026, from [Link]
Wang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Retrieved March 27, 2026, from [Link]
Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved March 27, 2026, from [Link]
Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
Al-Ostoot, F. H., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Retrieved March 27, 2026, from [Link]
Fritz, A. T., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Retrieved March 27, 2026, from [Link]
Wang, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Retrieved March 27, 2026, from [Link]
Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. Retrieved March 27, 2026, from [Link]
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed. Retrieved March 27, 2026, from [Link]
Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. Retrieved March 27, 2026, from [Link]
Analytical Mastery: HPLC Method Validation & Column Comparison for 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid
As drug discovery accelerates for novel quinoline-based therapeutics (such as antimalarials and DHODH inhibitors), robust analytical methodologies are paramount. 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid prese...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery accelerates for novel quinoline-based therapeutics (such as antimalarials and DHODH inhibitors), robust analytical methodologies are paramount. 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid presents a unique chromatographic challenge due to its amphoteric nature, bulky hydrophobic bromoquinoline core, and highly polar functional groups.
This guide provides a comprehensive, ICH-aligned method validation framework. It objectively compares standard C18 chemistries against alternative stationary phases to help analytical scientists optimize retention, peak shape, and quantification accuracy.
Part 1: Mechanistic Approach to Chromatographic Challenges
The Causality of Experimental Choices
To develop a reliable High-Performance Liquid Chromatography (HPLC) method, we must first analyze the molecular structure. The target molecule contains three distinct ionizable centers:
Carboxylic Acid (pKa ~2.5)
Quinoline Nitrogen (pKa ~4.5)
Aniline Nitrogen (pKa ~4.6)
At a neutral pH, the molecule exists in a zwitterionic state. This dual-charge nature leads to split peaks, poor retention, and severe tailing due to secondary electrostatic interactions with residual silanols on silica-based columns.
The Solution: The mobile phase must be highly acidic (pH ~2.0). The addition of 0.1% Trifluoroacetic Acid (TFA) or Formic Acid suppresses the ionization of the carboxylic acid moiety, driving the molecule into a neutral, highly hydrophobic state[1]. Simultaneously, the acid acts as an ion-pairing agent for the protonated amines, masking their positive charge and facilitating interaction with the hydrophobic stationary phase. While phosphoric acid is traditionally used for such pH control, formic acid must be substituted if the method requires downstream Mass Spectrometry (MS) compatibility[2].
Column Chemistry Comparison: C18 vs. Phenyl-Hexyl
Standard Octadecylsilane (C18) columns rely purely on dispersive van der Waals forces. While effective for aliphatic quinoline derivatives[1], C18 phases struggle with highly aromatic, rigid planar structures like the bromoquinoline core.
By switching to a Phenyl-Hexyl or specialized mixed-mode stationary phase (such as Newcrom R1)[2], we introduce complementary
π−π
stacking interactions. The electron-rich phenyl phase interacts strongly with the electron-deficient bromoquinoline ring, yielding superior selectivity and drastically reducing peak tailing.
Table 1: Chromatographic Performance Comparison
Parameter
Standard C18 Column (4.6 x 150 mm, 5 µm)
Phenyl-Hexyl Column (4.6 x 150 mm, 3 µm)
Retention Time (min)
6.8
8.4
Theoretical Plates (N)
8,500
> 12,000
Tailing Factor (
Tf
)
1.6 (Significant tailing)
1.05 (Excellent symmetry)
Selectivity (
α
) *
1.1
1.8
*Selectivity measured against a structurally similar des-bromo impurity.
Part 2: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocol is designed as a self-validating system . The workflow incorporates mandatory System Suitability Testing (SST) gates that must be passed before sample analysis can proceed.
Step 1: Mobile Phase Preparation
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Causality Check: Formic acid ensures MS compatibility while maintaining the low pH required to suppress carboxylic acid ionization and prevent peak splitting[2].
Step 2: Sample Preparation
Weigh exactly 10.0 mg of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid reference standard.
Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.
Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
Causality Check: Diluting the final sample in the mobile phase prevents "solvent shock" upon injection, which can cause peak distortion[1]. Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Conditions
Column: Phenyl-Hexyl (4.6 x 150 mm, 3 µm).
Flow Rate: 1.0 mL/min.
Gradient Program: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 10% B for 5 minutes (re-equilibration).
Detection: UV at 254 nm and 325 nm (optimal for the conjugated quinoline chromophore)[1].
Injection Volume: 10 µL.
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for bulky molecules).
Step 4: System Suitability Testing (The Validation Gate)
Before proceeding to validation samples, inject the 50 µg/mL working standard six consecutive times. The system is validated for the run ONLY IF :
Retention time Relative Standard Deviation (RSD) is < 1.0%.
Following ICH Q2(R2) guidelines, the optimized Phenyl-Hexyl method was subjected to rigorous validation evaluating linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy[4],[3].
Table 2: ICH Q2(R2) Method Validation Summary
Validation Parameter
Result
Acceptance Criterion
Linearity Range
1.0 - 100 µg/mL
R2
> 0.999
Limit of Detection (LOD)
0.15 µg/mL
Signal-to-Noise (S/N)
≥
3:1
Limit of Quantification (LOQ)
0.45 µg/mL
Signal-to-Noise (S/N)
≥
10:1
Intra-day Precision (RSD, n=6)
0.85%
RSD
≤
2.0%
Inter-day Precision (RSD, n=12)
1.12%
RSD
≤
2.0%
Accuracy (Recovery)
98.5% - 101.2%
98.0% - 102.0%
Part 4: Validation Workflow Visualization
Figure 1: Step-by-step ICH Q2(R2) HPLC method validation workflow for quinoline derivatives.
References
Separation of Quinoline-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. MS-Editions. Available at:[Link]
Mass spectrometry validation of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid
An Application Scientist's Guide to the Mass Spectrometry Validation of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid In the landscape of drug discovery and development, the rigorous validation of analytical metho...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Scientist's Guide to the Mass Spectrometry Validation of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid
In the landscape of drug discovery and development, the rigorous validation of analytical methods is paramount to ensuring data integrity and regulatory compliance. This guide provides a comprehensive, in-depth comparison and validation protocol for the novel compound 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Our approach moves beyond a simple checklist, delving into the scientific rationale behind each step to create a self-validating and robust analytical method.
Introduction to the Analyte and the Imperative for Validation
2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a complex heterocyclic compound featuring a quinoline carboxylic acid core, a bromo substituent, and an aminophenyl group. This unique combination of moieties suggests potential applications in medicinal chemistry, possibly as an intermediate or a pharmacologically active agent itself. The presence of a carboxylic acid, an amine, and a halogenated aromatic system presents specific challenges and opportunities for mass spectrometric analysis.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For a compound like 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, which may be a candidate for pharmacokinetic, toxicokinetic, or metabolic studies, a validated method ensures that the data generated is reliable, reproducible, and accurate. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.
Comparative Analysis of Analytical Methodologies
While several analytical techniques could be employed for the analysis of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the gold standard due to its superior sensitivity, selectivity, and speed. Below is a comparison with other potential methods.
Feature
LC-MS/MS
HPLC-UV
NMR Spectroscopy
Selectivity
Very High (based on m/z)
Moderate to High
High (for structure elucidation)
Sensitivity
Very High (pg to fg range)
Low to Moderate (ng to µg range)
Low (µg to mg range)
Quantitative Accuracy
Very High
High
Moderate (qNMR requires standards)
Throughput
High
Moderate
Low
Matrix Effect
Potential for ion suppression
Less susceptible
Not applicable for quantification
Structural Info
Fragmentation provides some data
None
Extensive
For quantitative analysis in complex biological matrices, LC-MS/MS provides an unparalleled combination of sensitivity and selectivity, making it the focus of this validation guide.
Experimental Workflow for LC-MS/MS Validation
The validation of an LC-MS/MS method for 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid involves a systematic evaluation of several key performance parameters. The following workflow outlines the essential steps.
Comparative
Reproducibility of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid synthesis pathways
Reproducibility and Optimization of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid Synthesis: A Comparative Guide Executive Summary & Mechanistic Rationale The quinoline-4-carboxylic acid scaffold is a privileged s...
Author: BenchChem Technical Support Team. Date: April 2026
Reproducibility and Optimization of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid Synthesis: A Comparative Guide
Executive Summary & Mechanistic Rationale
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of lactate dehydrogenase (LDH) inhibitors, antitubercular agents, and antimalarials[1][2]. Specifically, 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylic acid serves as a highly valuable intermediate for coupling with pyrimidines or other pharmacophores[2].
However, synthesizing this specific halogenated, amino-substituted derivative presents unique reproducibility challenges for researchers. The primary bottleneck is not the chemical condensation itself, but the amphoteric nature of the final product, which demands precise isoelectric isolation to prevent catastrophic yield loss. This guide objectively compares synthesis pathways and provides a self-validating protocol to ensure high-yield reproducibility.
Synthesis Pathway Comparison: Selecting the Optimal Route
To synthesize substituted quinoline-4-carboxylic acids, three primary classical pathways are generally considered: the Pfitzinger, Doebner, and Friedländer reactions.
Table 1: Quantitative Comparison of Synthesis Pathways for 6-Bromo-2-(4-aminophenyl)quinoline-4-carboxylic acid
Pathway
Primary Reagents
Typical Yield
Reaction Time
Reproducibility
Key Limitation
Pfitzinger
5-Bromoisatin + 4-Aminoacetophenone
70–80%
4–12 h (Reflux)
High
Requires strict pH control during isolation.
Doebner
4-Bromoaniline + Pyruvic Acid + Aldehyde
30–45%
12–24 h
Low
Poor regioselectivity; complex purification.
Friedländer
2-Amino-5-bromobenzaldehyde + Ketone
N/A
Variable
Very Low
2-Amino-5-bromobenzaldehyde is highly unstable.
Expertise Insight (Causality): The Pfitzinger reaction is the most robust and reproducible method for this specific target[3]. The alkaline environment drives the ring-opening of 5-bromoisatin into a reactive 2-amino-5-bromophenylglyoxylate intermediate. This intermediate subsequently undergoes a highly regioselective aldol-type condensation with the α-methylene group of 4-aminoacetophenone, followed by cyclization[1].
Figure 1: Pfitzinger synthesis pathway for 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylic acid.
The Critical Bottleneck: pH-Dependent Isolation Logic
The most common cause of failed reproducibility in this synthesis is the product's amphoteric nature. The molecule contains both a basic aniline group and an acidic carboxylic acid.
pH > 6: The carboxylic acid is deprotonated, forming a highly water-soluble carboxylate anion[2].
pH < 6: The aniline group is protonated, forming a water-soluble ammonium cation[2].
pH ≈ 6: The molecule exists as a neutral zwitterion, reaching its isoelectric point, which drastically reduces aqueous solubility and forces precipitation[2].
This protocol establishes a self-validating system where the physical state of the reaction mixture confirms the success of each step prior to analytical validation.
Phase 1: Condensation
Reagent Preparation: Suspend 5-bromoisatin (1.0 equiv, 10 mmol) and 4-aminoacetophenone (1.0 equiv, 10 mmol) in a suitable round-bottom flask.
Alkaline Activation: Add 30 mL of 2.5 M NaOH (or KOH)[4]. Causality: The strong base serves a dual purpose—it hydrolyzes the isatin ring to expose the reactive ketone and acts as the thermodynamic catalyst for the subsequent aldol condensation.
Thermal Cycling: Reflux the mixture for 4 to 12 hours. (Alternatively, microwave irradiation at 150 °C for 15 minutes can be utilized for greener, faster synthesis)[1].
Self-Validation Check: The initial suspension will transition into a deep, homogeneous dark solution, indicating complete ring-opening and condensation.
Phase 2: Isoelectric Isolation
4. Cooling: Allow the reaction mixture to cool to 0–5 °C in an ice bath.
5. Titration: Slowly add 6M HCl dropwise under continuous, vigorous stirring. Monitor the pH continuously using a calibrated electronic pH meter.
6. Precipitation: Stop the addition exactly when the pH reaches 6.0.
Self-Validation Check: A brown/red solid will rapidly crash out of the solution. If the solution remains clear, the pH has overshot or undershot the isoelectric point[2].
Filtration: Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and dry under a vacuum.
Phase 3: Analytical Validation
8. TLC: Run on silica gel using DCM:MeOH (9:1). The expected Rf value is approximately 0.07 to 0.15[2].
9. 1H NMR (400 MHz, DMSO-d6): Confirm success by identifying the distinct quinoline core protons. Look for the characteristic doublet at ~8.9 ppm (H-5, J = 2.2 Hz) and the singlet at ~8.3 ppm (H-3)[2]. The presence of these peaks, alongside the aminophenyl signals, validates the structural integrity of the synthesized scaffold.
References
The Pfitzinger Reaction. (Review)
Source: PMC (National Institutes of Health)
Source: Royal Society of Chemistry (RSC)
Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH)
Personal protective equipment for handling 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous scientific discipline. When handling complex, multi-functional synthetic intermediates or active pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous scientific discipline. When handling complex, multi-functional synthetic intermediates or active pharmaceutical ingredient (API) precursors like 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid , standard safety protocols are often insufficient. Because highly specific toxicological data (such as a dedicated Safety Data Sheet) may be limited during early-stage drug development, we must employ a "read-across" risk assessment strategy based on the molecule's structural pharmacophores.
This guide deconstructs the chemical hazards of this specific compound and provides a causality-driven, step-by-step operational and disposal framework to ensure absolute laboratory safety.
Structural Hazard Profiling: The "Why" Behind the PPE
To design an effective protection strategy, we must first understand the molecular behavior of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid. The hazards are synergistic, driven by three distinct structural moieties:
The 4-Aminophenyl (Aniline) Moiety: Aniline derivatives are highly absorbable through the skin and are known sensitizers. Systemic absorption can lead to methemoglobinemia (the oxidation of hemoglobin to methemoglobin, reducing oxygen transport) and presents a severe carcinogenic risk, requiring strict airborne exposure control[1].
The 6-Bromoquinoline Core: Quinoline derivatives are persistent, potentially hepatotoxic, and mutagenic. The addition of the bromine atom (halogenation) significantly increases the molecule's lipophilicity. This allows the compound to bypass lipid bilayers and accelerate permeation through standard laboratory glove materials[2].
The Carboxylic Acid Group: This functional group imparts localized acidity, acting as a moderate-to-severe irritant to mucous membranes, the respiratory tract, and the corneal epithelium upon contact[3].
Causality-Driven PPE & Engineering Controls
Based on the structural hazard profile, standard latex gloves and surgical masks are grossly inadequate. The primary risk during handling is the aerosolization of the dry powder, which can bypass upper respiratory defenses, coupled with rapid dermal absorption.
Table 1: Quantitative PPE & Engineering Control Standards
Protection Category
Recommended Equipment
Scientific Rationale
Maintenance & Replacement
Dermal (Hands)
Double-glove: Neoprene (inner) + Nitrile (outer)
Bromoquinoline's lipophilicity accelerates breakthrough in standard latex. Double-gloving provides a physical buffer and broad chemical resistance[3].
Change outer glove immediately upon suspected contact or every 2 hours.
Dermal (Body)
Flame-resistant, chemical-resistant lab coat or Tyvek suit
Prevents systemic absorption of aniline derivatives through contaminated clothing[1].
Launder professionally; do not wash at home or reuse if contaminated.
Ocular
ANSI Z87.1 tight-fitting chemical safety goggles
The carboxylic acid moiety presents a severe corneal irritation and localized tissue damage risk[3].
Inspect for seal integrity and micro-cracks before each use.
Respiratory
N95/P100 Particulate Respirator (If outside hood)
Prevents inhalation of aerosolized API powders. Required if a fume hood is unavailable or compromised[2].
Discard after single use or if breathing resistance increases.
Engineering
Chemical Fume Hood or Powder Isolator
Maintains directional airflow to pull contaminated air away from the user[4].
Verify face velocity monitor daily (Target: 80-120 FPM)[5].
Step-by-Step Operational Workflow
Safe handling of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid requires a meticulously controlled environment. The following protocol minimizes aerosol generation and prevents cross-contamination.
Phase 1: Preparation & Containment Verification
Verify Engineering Controls: Ensure the chemical fume hood is operational. The industry standard for safe containment requires a face velocity between 80-120 feet per minute (FPM)[5]. Do not proceed if the alarm sounds or airflow is compromised.
Donning Sequence: Wash hands thoroughly
→
Don inner Neoprene gloves
→
Don chemical-resistant lab coat
→
Don N95/P100 respirator (if required)
→
Don ANSI Z87.1 goggles
→
Don outer Nitrile gloves.
Phase 2: Powder Handling & Solubilization
Static Control: Use anti-static weighing boats and spatulas. Static electricity can cause fine, lipophilic powders to disperse unpredictably, increasing inhalation risk.
Weighing: Conduct all weighing strictly inside the certified chemical fume hood or a specialized powder balance enclosure[4].
In-Hood Solubilization: To eliminate the risk of powder aerosolization on the open bench, solubilize the compound (e.g., in DMSO or DMF) inside the fume hood before transferring the sealed vial to other laboratory areas[3].
Phase 3: Decontamination & Doffing
Wet-Wipe Decontamination: Decontaminate the balance and hood surfaces using wet cleaning methods (e.g., a detergent and water solution or appropriate solvent wipe). Never use dry sweeping methods , as this will immediately aerosolize the hazardous powder[6].
Caption: Logical progression for handling hazardous quinoline powders from receipt to disposal.
Emergency Response Protocol
Due to the rapid dermal absorption of aniline derivatives and the localized corrosivity of the carboxylic acid, immediate action is required in the event of an exposure.
Dermal Exposure: Immediately remove contaminated clothing and PPE. Flush the affected skin area with copious amounts of water for a minimum of 15 minutes using a safety shower. Do not use solvents to wash the skin, as this can accelerate the absorption of the lipophilic bromoquinoline core.
Ocular Exposure: Immediately flush eyes at an emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the corneal epithelium.
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen.
Caption: Emergency response decision tree for accidental exposure to hazardous lab chemicals.
Disposal and Waste Management Plans
Improper disposal of halogenated quinoline derivatives poses severe environmental toxicity risks. All waste must be treated as hazardous chemical waste.
Solid Waste: Collect all contaminated PPE, weighing boats, wipes, and empty vials in a designated, puncture-resistant hazardous waste container[3]. Label clearly as "Toxic Solid Waste: Halogenated Quinoline/Aniline Derivatives."
Liquid Waste: Segregate liquid waste into Halogenated solvent waste streams due to the presence of the bromine atom. Do not mix with non-halogenated waste or strong oxidizing agents, as this can trigger exothermic reactions[3].
Destruction: Final disposal must be handled by a certified environmental health and safety (EHS) contractor via high-temperature incineration.
References
Laboratory Safety Guidance - OSHA. Available at: [Link]
A Guide to Fume Hoods for Government Labs - Labs USA. Available at: [Link]
Evaluation of occupational exposures to illicit drugs in forensic laboratories - CDC. Available at: [Link]